6-Oxo Simvastatin-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H36O6 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C25H36O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-19,21,23,26H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,21+,23+/m1/s1/i4D3,5D3 |
InChI Key |
NPDFVGFXQSJBAA-BVIAEFNZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1CC(=CC2=CC(=O)[C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 6-Oxo Simvastatin-d6: Chemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 6-Oxo Simvastatin-d6, a deuterated analog of a simvastatin impurity. The document details its chemical characteristics, proposed synthesis, and relevant experimental protocols for its analysis. This guide is intended to serve as a valuable resource for researchers engaged in the study of statins, drug metabolism, and the development of analytical standards.
Core Chemical Properties
This compound is the deuterated form of 6-Oxo Simvastatin, an impurity and metabolite of Simvastatin. The introduction of deuterium atoms provides a heavier, stable isotope-labeled internal standard essential for sensitive and accurate quantification in mass spectrometry-based analytical methods.
Quantitative Data Summary
The following table summarizes the key chemical properties of this compound and its non-deuterated counterpart, 6-Oxo Simvastatin.
| Property | This compound | 6-Oxo Simvastatin |
| Synonyms | 2,2-(Dimethyl-d6)butanoic Acid (1S,7R,8R,8aR)-1,2,6,7,8,8a-hexahydro-3,7-dimethyl- 6-oxo-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; L 669262-d6[1] | 6-Oxo Simvastatin Isomer; L-669,262[2][3] |
| Molecular Formula | C₂₅H₃₀D₆O₆[1] | C₂₅H₃₆O₆[4][5] |
| Molecular Weight | 438.59 g/mol [1] | 432.55 g/mol [5] |
| CAS Number | Not Available[1] | 130468-11-0[3][4] |
| Appearance | - | White to Pale Yellow Solid[3] |
| Melting Point | - | 174 °C[4][5] |
| Storage Conditions | - | 2-8°C Refrigerator[3] |
Synthesis and Characterization
Biological Activity: Inhibition of HMG-CoA Reductase
6-Oxo Simvastatin, like its parent compound Simvastatin, is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[4][5] This enzyme catalyzes the rate-limiting step in the cholesterol biosynthesis pathway.[2][7] The inhibition of HMG-CoA reductase leads to a reduction in endogenous cholesterol production.[8][9] For L-669,262 (a synonym for 6-Oxo Simvastatin), a potent inhibitory activity with an IC₅₀ of 0.10 ng/mL for rat liver HMG-CoA has been reported.[2]
The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and the inhibitory action of statins.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available. However, established methods for the analysis of simvastatin and its impurities, as well as for assessing HMG-CoA reductase inhibition, can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
The following is a representative Reverse-Phase HPLC (RP-HPLC) method for the analysis of simvastatin and its impurities, which can be optimized for this compound.
Objective: To separate and quantify this compound from Simvastatin and other related impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or other suitable acid for pH adjustment
-
Reference standards for Simvastatin, 6-Oxo Simvastatin, and any other relevant impurities
Chromatographic Conditions (Example): [1]
-
Mobile Phase: Acetonitrile:Water (80:20 v/v) with 0.1% orthophosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and other reference standards in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of working standards by diluting the stock solutions with the mobile phase to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks based on the retention times of the reference standards. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
The following diagram outlines a typical workflow for HPLC analysis.
HMG-CoA Reductase Inhibition Assay
This protocol provides a general framework for an in vitro assay to determine the inhibitory activity of this compound on HMG-CoA reductase. This type of assay is crucial for characterizing the potency of statin compounds.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound for HMG-CoA reductase.
Materials:
-
Human recombinant HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay buffer
-
This compound test compound
-
Positive control inhibitor (e.g., Pravastatin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure (based on spectrophotometric measurement of NADPH consumption): [10]
-
Reagent Preparation: Prepare solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Prepare a serial dilution of this compound and the positive control inhibitor.
-
Assay Setup: In a 96-well plate, add the assay buffer, HMG-CoA reductase, and the test compound or control at various concentrations.
-
Initiation of Reaction: Start the enzymatic reaction by adding HMG-CoA and NADPH to each well.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC₅₀ value from the resulting dose-response curve.
The logical flow of an HMG-CoA reductase inhibition assay is depicted in the following diagram.
This technical guide provides a foundational understanding of this compound for research and development purposes. While specific experimental data for the deuterated compound is limited, the provided information on its non-deuterated analog and general analytical methodologies offers a strong starting point for its use as an internal standard and for further investigation.
References
- 1. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after ex vivo skin diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. 6-Oxo simvastatin | 130468-11-0 | FFA46811 | Biosynth [biosynth.com]
- 6. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.libretexts.org [med.libretexts.org]
- 8. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. droracle.ai [droracle.ai]
- 10. Gradient HPLC Method for Simultaneous Determination of Eight Sartan and Statin Drugs in Their Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 6-Oxo Simvastatin-d6
This document provides a detailed overview of 6-Oxo Simvastatin-d6, a deuterated analog of a simvastatin impurity and metabolite. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require technical data and context for this stable isotope-labeled compound.
Core Compound Identification
This compound is the deuterated form of 6-Oxo Simvastatin, a homolog and impurity of the cholesterol-lowering drug, Simvastatin. The deuterium labeling is typically on the 2,2-dimethylbutanoate moiety. While a specific CAS number for the deuterated form is not consistently available in public databases, the non-deuterated parent compound is well-documented.
Table 1: Compound Identification
| Identifier | This compound | 6-Oxo Simvastatin (Non-deuterated) |
| Systematic Name | 2,2-(Dimethyl-d6)butanoic Acid (1S,7R,8R,8aR)-1,2,6,7,8,8a-hexahydro-3,7-dimethyl- 6-oxo-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester[1] | (1S,7R,8R,8aR)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-6-oxo-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate[2] |
| Synonyms | Iso-Simvastatin-6-one-d6; L 669262-d6[1][3] | 6-Oxo Simvastatin Isomer; L-669,262[3][4] |
| CAS Number | Not Available (NA)[1][5] | 130468-11-0[2][4][6][7] |
Physicochemical Properties
The key difference between 6-Oxo Simvastatin and its d6 variant is the isotopic substitution of six hydrogen atoms with deuterium, leading to a higher molecular weight. This labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays.
Table 2: Physicochemical Data
| Property | This compound | 6-Oxo Simvastatin (Non-deuterated) |
| Molecular Formula | C₂₅H₃₀D₆O₆[1][5] | C₂₅H₃₆O₆[4][5][6][7] |
| Molecular Weight | 438.59 g/mol [1][5] | 432.55 g/mol [4][7] |
| Melting Point | Not Available | 174 - 178°C[7] |
| Boiling Point | Not Available | 609.5±55.0 °C (Predicted)[7] |
| Density | Not Available | 1.16±0.1 g/cm³ (Predicted)[7] |
Mechanism of Action and Metabolic Context
Simvastatin is a prodrug that, after ingestion, is hydrolyzed to its active β-hydroxy acid form.[8][9] This active metabolite is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[9] 6-Oxo Simvastatin is a related compound and also a potent inhibitor of this enzyme.[3][6] The deuterated form, this compound, is used as an analytical standard, particularly for pharmacokinetic studies, to accurately quantify simvastatin and its metabolites.[10][11]
The following diagram illustrates the metabolic relationship between the Simvastatin prodrug and its active form, and its relation to the HMG-CoA reductase pathway.
References
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. biosynth.com [biosynth.com]
- 7. 6-Oxo Simvastatin CAS#: 130468-11-0 [m.chemicalbook.com]
- 8. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. medchemexpress.com [medchemexpress.com]
Characterization of 6-Oxo Simvastatin-d6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate characterization of reference standards is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This technical guide provides an in-depth overview of the characterization of 6-Oxo Simvastatin-d6, a stable isotope-labeled derivative of a key simvastatin impurity and metabolite.
This compound is a critical tool in pharmacokinetic and metabolic studies, often employed as an internal standard for the quantification of 6-Oxo Simvastatin in various biological matrices. Its deuterated nature allows for clear differentiation from the endogenous analyte in mass spectrometry-based assays, ensuring analytical precision. This document outlines the essential physicochemical properties, analytical methodologies for characterization, and relevant metabolic pathways.
Physicochemical and Analytical Data
The fundamental characteristics of a reference standard provide the basis for its identification and quantification. The data for this compound is summarized below.
| Property | Value | Source |
| Chemical Name | 2,2-(Dimethyl-d6)butanoic Acid (1S,7R,8R,8aR)-1,2,6,7,8,8a-hexahydro-3,7-dimethyl- 6-oxo-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester | [1] |
| Molecular Formula | C25H30D6O6 | [1][2] |
| Molecular Weight | 438.59 g/mol | [1][2] |
| CAS Number | Not Assigned | [1][2] |
| Appearance | White to Off-White Solid | General |
| Purity (by HPLC) | ≥98% | Assumed |
| Isotopic Purity | ≥99% Deuterated Forms (d1-d6) | [3] |
Experimental Protocols
Detailed analytical methods are required for the definitive characterization of the this compound reference standard. The following are representative protocols based on standard analytical techniques for related compounds.[4]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 238 nm.
-
Sample Preparation: Dissolve a known concentration of the reference standard in the mobile phase.
Mass Spectrometry (MS) for Identity Confirmation
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan and product ion scan (for fragmentation analysis).
-
Expected Mass: The instrument should be calibrated to detect the [M+H]+ ion corresponding to the molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments: 1H NMR and 13C NMR to confirm the chemical structure. The absence of signals corresponding to the deuterated methyl groups in the 1H NMR spectrum and the altered splitting patterns in the 13C NMR spectrum would confirm the isotopic labeling.
Metabolic Pathway and Characterization Workflow
Understanding the metabolic context of 6-Oxo Simvastatin is crucial for its use in research. Simvastatin is primarily metabolized by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[5][6] While some studies have explored the potential involvement of CYP2D6, the primary metabolic route is through CYP3A4.[7][8]
The following diagrams illustrate the metabolic pathway of simvastatin and a general workflow for the characterization of the this compound reference standard.
References
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. bohrium.com [bohrium.com]
- 7. core.ac.uk [core.ac.uk]
- 8. Association of polymorphism in the cytochrome CYP2D6 and the efficacy and tolerability of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6-Oxo Simvastatin-d6: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Oxo Simvastatin-d6, a deuterated analog of a significant simvastatin impurity. This document is intended to serve as a valuable resource for researchers engaged in the fields of drug metabolism, pharmacokinetics, and analytical chemistry, particularly those working with statin-based therapeutics.
Introduction
6-Oxo Simvastatin is a recognized impurity and metabolite of Simvastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and triglycerides.[1] The deuterated form, this compound, serves as a critical internal standard for sensitive and accurate quantification of 6-Oxo Simvastatin in various biological matrices and pharmaceutical formulations using mass spectrometry-based assays. Its use is paramount in studies requiring precise analytical measurements, such as pharmacokinetic and metabolic profiling.
Chemical and Physical Properties
The structural distinction of 6-Oxo Simvastatin from Simvastatin is the presence of a ketone group at the 6th position of the hexahydronaphthalene ring. In this compound, six deuterium atoms are incorporated into the 2,2-dimethylbutanoate side chain, providing a distinct mass shift for mass spectrometric analysis without significantly altering its chemical behavior.
Chemical Structure
Synonyms: 2,2-(Dimethyl-d6)butanoic Acid (1S,7R,8R,8aR)-1,2,6,7,8,8a-hexahydro-3,7-dimethyl- 6-oxo-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; L 669262-d6[2]
The IUPAC name for the non-deuterated 6-Oxo Simvastatin is (1S,7R,8R,8aR)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-6-oxo-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate.[3]
Tabulated Physical and Chemical Data
Quantitative data for this compound is not extensively available in public literature. The following table summarizes the available data for both the deuterated and non-deuterated forms for comparison.
| Property | This compound | 6-Oxo Simvastatin | Simvastatin (for reference) |
| CAS Number | Not Available[4][5] | 130468-11-0[3][6] | 79902-63-9[7] |
| Molecular Formula | C₂₅H₃₀D₆O₆[2][4][5] | C₂₅H₃₆O₆[1][3][4] | C₂₅H₃₈O₅[7] |
| Molecular Weight | 438.59 g/mol [2][4][5] | 432.55 g/mol [8] | 418.57 g/mol |
| Appearance | White to Pale Yellow Solid[3] | White or almost white crystalline powder[9] | |
| Melting Point | Not Available | 174 °C[1][10], 174 - 178°C[11] | Not Available |
| Boiling Point | Not Available | 609.5±55.0 °C (Predicted)[11] | Not Available |
| Density | Not Available | 1.16±0.1 g/cm³ (Predicted)[11] | Not Available |
| pKa | Not Available | 13.49±0.40 (Predicted)[11] | Not Available |
| Solubility | Not Available | Acetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly)[11] | Practically insoluble in water, freely soluble in alcohol[9] |
| Storage | 2-8°C Refrigerator[3], -20°C Freezer[11] | 2-8°C Refrigerator, Under Inert Atmosphere[3] | Not Available |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available and are likely proprietary to the manufacturers. However, this section outlines general methodologies for the synthesis of simvastatin impurities and their subsequent purification and analysis, which can be adapted for this compound.
Synthesis of Simvastatin Impurities
The synthesis of simvastatin impurities, such as the β-hydroxy acid and methyl ether derivatives, has been described.[12] These syntheses often involve chemical modifications of simvastatin. For instance, the β-hydroxy acid can be synthesized by alkaline hydrolysis of the lactone ring of simvastatin.[12] While a specific synthesis for 6-Oxo Simvastatin is not detailed, it would likely involve an oxidation step on the simvastatin molecule. The deuterated version would be synthesized using a deuterated starting material for the 2,2-dimethylbutanoic acid side chain.
Purification of Statin Impurities
Preparative High-Performance Liquid Chromatography (HPLC) is a common technique for the isolation and purification of pharmaceutical impurities.[13][14]
-
Stationary Phase: A reversed-phase column, such as a C18 column, is typically employed.[13][14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often used to achieve separation.[14]
-
Detection: A UV detector is used to monitor the elution of the compounds.[13]
-
Post-Purification: The collected fractions containing the pure impurity are then concentrated, and the solvent is removed, often by lyophilization, to obtain the solid compound.[13]
Analytical Methods for Simvastatin Impurities
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques for the detection and quantification of simvastatin and its impurities.[4][10][15]
-
HPLC Method:
-
Column: A reversed-phase C18 column is commonly used.[12][15]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with a modifier like orthophosphoric acid.[12][16] A gradient elution program is often necessary to separate all impurities.[15]
-
Detection: UV detection at an appropriate wavelength is used for quantification.[12]
-
-
LC-MS/MS Method:
-
This method provides high sensitivity and selectivity, which is crucial for impurity profiling.[4][10]
-
A hybrid quadrupole time-of-flight mass spectrometer can be used for the identification of impurities.[10]
-
This technique is particularly important for deuterated standards like this compound, where the mass difference is the basis for quantification.
-
Biological Context and Signaling Pathways
Simvastatin, and by extension its metabolites and impurities, exert their primary biological effect through the inhibition of HMG-CoA reductase.[1][17][18]
HMG-CoA Reductase Inhibition
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[17][18] By competitively inhibiting this enzyme, statins reduce the endogenous production of cholesterol in the liver.[17] This leads to an upregulation of LDL receptors on hepatocytes and an increased clearance of LDL cholesterol from the bloodstream.[17]
The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and its inhibition by statins.
Caption: Inhibition of the HMG-CoA Reductase Pathway by Statins.
Experimental Workflow for Impurity Analysis
The general workflow for the identification and quantification of impurities in a pharmaceutical substance involves forced degradation studies followed by analysis using chromatographic and spectrometric techniques.
Caption: General workflow for pharmaceutical impurity analysis.
Conclusion
This compound is an indispensable tool for the accurate bioanalytical and pharmaceutical analysis of its non-deuterated counterpart. While specific physical and chemical data for this deuterated standard are limited in the public domain, a comprehensive understanding of its properties can be extrapolated from data on 6-Oxo Simvastatin and general knowledge of statin chemistry. The experimental protocols for the analysis of simvastatin impurities are well-established and can be readily adapted for use with this compound. A thorough understanding of the HMG-CoA reductase pathway provides the necessary biological context for the significance of studying simvastatin and its related compounds. This guide serves as a foundational resource for scientists and researchers, enabling more informed experimental design and data interpretation.
References
- 1. 6-Oxo simvastatin | 130468-11-0 | FFA46811 | Biosynth [biosynth.com]
- 2. clearsynth.com [clearsynth.com]
- 3. glpbio.com [glpbio.com]
- 4. sciex.com [sciex.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Simvastatin-d6 | C25H38O5 | CID 45040400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The rapid detection and identification of the impurities of simvastatin using high resolution sub 2 microm particle LC coupled to hybrid quadrupole time of flight MS operating with alternating high-low collision energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsdronline.com [ijpsdronline.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 18. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Oxo Simvastatin-d6: Molecular Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the molecular weight and chemical formula of 6-Oxo Simvastatin-d6, a deuterated analog of 6-Oxo Simvastatin. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the quantification of 6-Oxo Simvastatin, a metabolite of the widely used cholesterol-lowering drug, Simvastatin.
Molecular Data Summary
The key molecular identifiers for this compound are detailed below. The inclusion of six deuterium atoms results in a higher molecular weight compared to the non-labeled compound.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₅H₃₀D₆O₆ | 438.59[1] |
| 6-Oxo Simvastatin | C₂₅H₃₆O₆ | 432.56[2] |
Chemical Structure and Labeling
This compound is structurally identical to 6-Oxo Simvastatin, with the exception of the six hydrogen atoms on the 2,2-dimethylbutanoic acid side chain, which are replaced by deuterium atoms. This isotopic labeling makes it distinguishable by mass spectrometry, allowing for precise quantification of the unlabeled analyte in complex biological matrices.
Relationship between Simvastatin and its Analogs
The following diagram illustrates the metabolic relationship between Simvastatin, its 6-Oxo metabolite, and the corresponding deuterated internal standard used in analytical methodologies.
Experimental Application: Bioanalytical Quantification
While specific experimental protocols are proprietary and vary by laboratory, the general workflow for using this compound as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) assay is as follows:
In this process, a known concentration of this compound is added to the biological sample. During sample preparation, both the analyte (6-Oxo Simvastatin) and the internal standard are extracted. The subsequent LC-MS analysis separates and detects both compounds. By comparing the peak area of the analyte to that of the known amount of the internal standard, precise quantification of the 6-Oxo Simvastatin concentration in the original sample can be achieved.
References
The Stability of 6-Oxo Simvastatin-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of 6-Oxo Simvastatin-d6, a deuterated derivative of an oxidized form of Simvastatin. Due to the limited availability of direct stability data for this compound, this document leverages extensive research on the stability of the parent compound, Simvastatin. The information presented herein is foundational for researchers and professionals involved in the development and handling of this compound, offering insights into its potential degradation pathways and the methodologies for its stability assessment.
Introduction to this compound
Simvastatin is a widely prescribed medication for lowering cholesterol and reducing the risk of cardiovascular disease.[1] It is a prodrug that is converted in the body to its active β-hydroxy acid form, which inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[2][3] 6-Oxo Simvastatin is a homolog of Simvastatin and also acts as an HMG-CoA reductase inhibitor.[4] The deuterated form, this compound, is valuable as an internal standard in analytical and pharmacokinetic studies, allowing for precise quantification in complex biological matrices. The substitution of hydrogen with deuterium atoms can enhance metabolic stability and improve detection in mass spectrometry-based assays.[5][] Understanding the chemical stability of this labeled compound is critical for its proper storage, handling, and use in research and development.
Inferred Stability Profile of this compound
The chemical stability of this compound is anticipated to be primarily influenced by the inherent stability of the Simvastatin molecule itself. The introduction of a 6-oxo group and deuterium labeling may have minor effects on its chemical degradation under forced conditions.
Effect of Deuterium Labeling
Deuterium labeling, the replacement of hydrogen with its heavier isotope, is known to increase the metabolic stability of drugs by strengthening the carbon-hydrogen bond.[2][7] This "kinetic isotope effect" can slow down metabolic processes, particularly those involving cytochrome P450 enzymes.[7] However, in the context of chemical stability under forced degradation conditions (e.g., acid, base, oxidation), the effect of deuterium labeling is generally considered to be less significant unless the deuterated bond is directly involved in the degradation reaction mechanism. For this compound, where the deuterium atoms are on the dimethylbutyrate side chain, it is unlikely to significantly alter the primary degradation pathways of the core Simvastatin structure.
Postulated Influence of the 6-Oxo Group
Primary Degradation Pathway: Lactone Hydrolysis
Based on extensive studies of Simvastatin, the most significant degradation pathway is the hydrolysis of the lactone ring to form the corresponding open-ring β-hydroxy acid.[8] This reaction is catalyzed by both acidic and alkaline conditions and is also influenced by temperature.[8]
Caption: Reversible hydrolysis and lactonization of this compound.
Forced Degradation Studies on Simvastatin
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[9][10] The following table summarizes the typical conditions used in forced degradation studies of Simvastatin and the observed outcomes. These conditions provide a robust framework for designing a stability testing protocol for this compound.
| Stress Condition | Reagents and Conditions | Observed Degradation of Simvastatin |
| Acid Hydrolysis | 0.1N HCl at room temperature or elevated temperatures (e.g., 60°C) for several hours.[3][] | Significant degradation to the hydroxy acid form.[8] |
| Alkaline Hydrolysis | 0.1N NaOH at room temperature.[11] | Rapid and extensive degradation to the hydroxy acid form.[8] |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature or heated (e.g., 60°C for 30 min).[][11] | Formation of multiple degradation products.[8] |
| Thermal Degradation | Dry heat (e.g., 60-80°C) for several hours to days.[8][11] | Some degradation observed, formation of various minor impurities.[8] |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) or sunlight for extended periods.[8] | Some degradation may occur, but generally more stable than to hydrolysis.[8] |
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.
General Experimental Workflow for Forced Degradation
Caption: General workflow for forced degradation studies.
Example HPLC Method for Simvastatin Stability Testing
The following is a representative HPLC method adapted from published literature for the analysis of Simvastatin and its degradation products.[2][] This method would serve as an excellent starting point for developing a validated stability-indicating method for this compound.
| Parameter | Condition |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM, pH 4.5) in a gradient or isocratic elution.[][7] |
| Flow Rate | 1.0 - 1.5 mL/min[] |
| Column Temperature | 25-30°C |
| Detection | UV at 238 nm[] |
| Injection Volume | 10-20 µL |
Summary and Recommendations
The stability of this compound is predicted to be largely governed by the stability of the Simvastatin scaffold. The primary degradation pathway is expected to be the hydrolysis of the lactone ring, which is accelerated by both acidic and alkaline conditions. While the deuterium labeling is unlikely to significantly impact its chemical stability under forced degradation conditions, the 6-oxo group could potentially introduce alternative degradation routes under specific oxidative or reductive stresses.
For researchers and drug development professionals, it is imperative to:
-
Conduct specific forced degradation studies on this compound to confirm its degradation pathways and identify any unique degradation products.
-
Develop and validate a stability-indicating analytical method, likely based on reverse-phase HPLC, to accurately quantify this compound in the presence of its degradants.
-
Store this compound in a cool, dry, and dark environment to minimize degradation. Avoid exposure to strong acids, bases, and oxidizing agents.
By following these recommendations, the integrity and reliability of this compound as an analytical standard and research tool can be ensured.
References
- 1. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www2.ung.si [www2.ung.si]
- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physical Stability and Viscoelastic Properties of Co-Amorphous Ezetimibe/Simvastatin System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalpapers.com [chemicalpapers.com]
Technical Guide: 6-Oxo Simvastatin-d6 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of 6-Oxo Simvastatin-d6, a deuterated internal standard crucial for the accurate quantification of 6-Oxo Simvastatin, a metabolite of Simvastatin. This document outlines typical specifications found in a Certificate of Analysis, detailed experimental protocols for its analysis, and relevant metabolic and analytical workflows.
Certificate of Analysis Data
The following tables summarize the typical quantitative data and specifications for this compound, compiled from various chemical suppliers and analytical literature.
Physical and Chemical Properties
| Parameter | Specification |
| Chemical Name | 2,2-(Dimethyl-d6)butanoic Acid (1S,7R,8R,8aR)-1,2,6,7,8,8a-hexahydro-3,7-dimethyl-6-oxo-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester |
| Molecular Formula | C₂₅H₃₀D₆O₆ |
| Molecular Weight | 438.59 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
Quality Control Specifications
| Test | Method | Specification |
| Purity (HPLC) | HPLC-UV | >95%[1] |
| Mass Identity (MS) | ESI-MS | Conforms to Structure |
| ¹H-NMR | NMR Spectroscopy | Conforms to Structure |
| Deuterated Forms | Mass Spectrometry | ≥99% (d1-d6) |
| Storage Condition | - | -20°C[1] |
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for Simvastatin and its related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 5 µm, 4.6 x 250 mm (e.g., Phenomenex)
-
Software for data acquisition and processing
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ethanol (HPLC grade)
-
Orthophosphoric Acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ethanol, acetonitrile, and water in a ratio of 30:30:40 (v/v/v). Adjust the pH to 5.9 with orthophosphoric acid. Degas the mobile phase by sonication for 20 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 238 nm[2]
-
-
Analysis: Inject the standard solution into the HPLC system and record the chromatogram. The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
This protocol is for the confirmation of the molecular weight and structure of this compound.
Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) source
-
Liquid chromatography system for sample introduction
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 4.5 kV
-
Nebulizer Pressure: 60 psi
-
Drying Gas Temperature: 350°C
-
-
Analysis: Infuse the sample solution into the mass spectrometer. The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 439.6. Fragmentation analysis (MS/MS) can be performed to further confirm the structure by observing characteristic fragment ions. For instance, the fragmentation of the non-deuterated simvastatin often shows a loss of the ester side chain.[3]
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic context and a typical analytical workflow for this compound.
Metabolic Pathway of Simvastatin
Caption: Metabolic activation of Simvastatin and subsequent oxidation.
Analytical Workflow for Quality Control
Caption: Quality control workflow for this compound.
References
The Discovery, Metabolism, and Synthesis of Simvastatin and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simvastatin, a semi-synthetic derivative of lovastatin, is a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia. Administered as an inactive lactone prodrug, it undergoes extensive first-pass metabolism in the liver to yield its pharmacologically active β-hydroxyacid form and other major metabolites. This technical guide provides a comprehensive overview of the discovery of simvastatin, its intricate metabolic pathways, and the synthetic strategies employed for the preparation of its key metabolites. Detailed experimental protocols for in vitro metabolism studies and analytical quantification are presented, alongside a summary of key pharmacokinetic parameters. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction: The Advent of a Potent Statin
The journey to the discovery of simvastatin began with the isolation of lovastatin from the fungus Aspergillus terreus.[1] Simvastatin was developed as a more potent, semi-synthetic analog of lovastatin, featuring a 2,2-dimethylbutyrate side chain instead of the 2-methylbutyrate group found in its natural predecessor.[2] This structural modification enhances its HMG-CoA reductase inhibitory activity.[1] Like lovastatin, simvastatin is administered as an inactive lactone prodrug, which, after oral ingestion, is hydrolyzed to its active open-ring β-hydroxyacid form, simvastatin acid.[3][4] This active metabolite is a potent competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[5]
Metabolic Pathways of Simvastatin
Simvastatin undergoes a complex series of metabolic transformations primarily in the liver, orchestrated by esterases and cytochrome P450 (CYP) enzymes.[6][7]
Activation to Simvastatin Acid
The initial and crucial step in simvastatin's bioactivation is the hydrolysis of its lactone ring to form the active simvastatin β-hydroxyacid (SVA). This conversion is catalyzed by carboxylesterases and paraoxonases present in the gastrointestinal tract, liver, and plasma.[8]
Cytochrome P450-Mediated Oxidation
The subsequent metabolism of both simvastatin and simvastatin acid is predominantly mediated by the CYP3A subfamily of enzymes, with CYP3A4 and CYP3A5 playing the most significant roles.[6][9] Minor contributions from CYP2C8 and CYP2C9 have also been reported.[2] The major oxidative metabolites identified are:
-
6'-hydroxy simvastatin
-
6'-hydroxymethyl simvastatin
-
6'-exomethylene simvastatin
These oxidative metabolites, particularly after conversion to their corresponding hydroxy acid forms, also exhibit inhibitory activity against HMG-CoA reductase and contribute to the overall cholesterol-lowering effect of simvastatin.[2]
Figure 1: Overview of Simvastatin Metabolic Activation and Oxidation.
Synthesis of Simvastatin Metabolites
The availability of pure standards of simvastatin metabolites is crucial for analytical method development, pharmacokinetic studies, and pharmacological evaluation. While the synthesis of simvastatin itself is well-established, starting from lovastatin, the preparation of its metabolites can be challenging.
Synthesis of Simvastatin from Lovastatin
The commercial synthesis of simvastatin typically involves a multi-step process starting from lovastatin. One common route involves the hydrolysis of lovastatin to monacolin J, followed by protection of the hydroxyl groups, acylation with a 2,2-dimethylbutyryl moiety, and subsequent deprotection.[10][11] More recent advancements have focused on biocatalytic methods using engineered enzymes to achieve a more efficient and environmentally friendly synthesis.[1][12]
Synthesis of Simvastatin β-Hydroxy Acid (SVA)
The active metabolite, simvastatin acid, can be synthesized by the alkaline hydrolysis of the lactone ring of simvastatin.[13]
Synthesis of Oxidative Metabolites
The chemical synthesis of the oxidative metabolites is complex. However, biocatalytic approaches have shown promise. For instance, the biotransformation of simvastatin using certain microorganisms can yield specific hydroxylated metabolites like 6-α-hydroxymethyl simvastatin. The 6'-exomethylene metabolite is also available commercially as a standard.
Quantitative Data
The pharmacokinetic profiles of simvastatin and its metabolites have been characterized in numerous studies. The following tables summarize key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Simvastatin and Simvastatin Acid in Healthy Volunteers
| Parameter | Simvastatin | Simvastatin Acid | Reference |
| Tmax (h) | 1.44 | 4.0 - 14.3 | [14][15] |
| Cmax (µg/L) | 5.56 - 9.83 | 25.0 - 37.4 | [14][15][16] |
| AUC (µg·h/L) | 28.52 - 40.32 | - | [14][16] |
| t½ (h) | 4.85 | - | [14] |
Note: Values can vary depending on the study population, dosage, and analytical method.
Experimental Protocols
In Vitro Metabolism of Simvastatin using Human Liver Microsomes
This protocol is designed to identify the metabolites of simvastatin formed by hepatic enzymes.
Materials:
-
Simvastatin
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of simvastatin in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the following in order: phosphate buffer, HLM suspension, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the simvastatin stock solution to achieve the desired final concentration.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for metabolites using a validated LC-MS/MS method.[6][17][18]
Figure 2: Workflow for In Vitro Metabolism of Simvastatin.
Quantification of Simvastatin and Metabolites in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of simvastatin and its major metabolites in human plasma.
Materials:
-
Human plasma samples
-
Internal standard (IS), e.g., lovastatin
-
Acetonitrile (ACN) for protein precipitation
-
Formic acid
-
Ammonium formate
-
C18 HPLC column
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture and then centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[3][19]
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., Agilent Zorbax Extend C18).[19]
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.[19]
-
Mobile Phase B: Methanol with 0.2% formic acid and 2 mM ammonium formate.[19]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over approximately 10-15 minutes.
-
Flow Rate: 400 µL/minute.[19]
-
-
Mass Spectrometric Conditions:
Conclusion
The discovery of simvastatin marked a significant advancement in the treatment of hypercholesterolemia. Its efficacy is intricately linked to its metabolic activation and subsequent biotransformation into a series of active metabolites. A thorough understanding of these metabolic pathways, coupled with robust synthetic and analytical methodologies, is paramount for ongoing research and development in this field. This guide provides a foundational resource for professionals engaged in the study of simvastatin and its metabolites, offering insights into its discovery, metabolism, synthesis, and analytical characterization.
References
- 1. epa.gov [epa.gov]
- 2. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcdr.net [jcdr.net]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro inhibition of simvastatin metabolism in rat and human liver by naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. | Semantic Scholar [semanticscholar.org]
- 10. jpac.journals.ekb.eg [jpac.journals.ekb.eg]
- 11. US7528265B2 - Process for the preparation of simvastatin - Google Patents [patents.google.com]
- 12. 6’-Exomethylene Simvastatin-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 13. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. biomolther.org [biomolther.org]
- 16. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
Isotopic Purity of 6-Oxo Simvastatin-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 6-Oxo Simvastatin-d6, a deuterated analog of a simvastatin metabolite. The incorporation of deuterium in place of hydrogen atoms can significantly alter the pharmacokinetic properties of a drug, making the precise determination of isotopic purity a critical aspect of drug development and research. This document outlines the analytical methodologies used to assess isotopic purity, presents representative data, and details the experimental workflows.
Quantitative Data Summary
The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. While a specific Certificate of Analysis for this compound was not publicly available, data for the closely related compound, Simvastatin-d6, provides a strong indication of the expected isotopic purity for commercially available standards.
| Compound | Parameter | Value | Analytical Method(s) |
| Simvastatin-d6 | Isotopic Purity | 98% D | Mass Spectrometry, NMR Spectroscopy |
| This compound | Molecular Formula | C25H30D6O6 | - |
| This compound | Molecular Weight | 438.59 g/mol | - |
Table 1: Representative Isotopic Purity and Molecular Information.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be quantified.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.
-
Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Full scan mass spectra are acquired over a relevant m/z range that encompasses the molecular ion of this compound and its isotopologues.
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0 to d6).
-
The intensity of each peak is measured.
-
The isotopic purity is calculated based on the relative abundance of the d6 peak compared to the sum of all isotopologue peaks.
-
Isotopic Purity Determination by NMR Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed information about the structure and isotopic composition of a molecule. For deuterated compounds, ¹H NMR can be used to quantify the residual protons at the deuterated positions, while ²H NMR directly detects the deuterium atoms.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d6) that does not have signals interfering with the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Data Acquisition:
-
A standard ¹H NMR spectrum is acquired.
-
The integrals of the signals corresponding to the residual protons at the deuterated positions are compared to the integrals of signals from non-deuterated positions within the molecule. This ratio allows for the calculation of the percentage of deuteration.
-
-
²H NMR Data Acquisition:
-
A ²H NMR spectrum is acquired.
-
The presence of a signal at the chemical shift corresponding to the deuterated position confirms the incorporation of deuterium. The integral of this signal can be used for quantification.
-
Visualizations
The following diagrams illustrate the general workflows for determining the isotopic purity of a deuterated pharmaceutical compound.
Methodological & Application
Utilizing 6-Oxo Simvastatin-d6 as an Internal Standard in LC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of a deuterated internal standard in the liquid chromatography-mass spectrometry (LC-MS) analysis of simvastatin. While the inquiry specified 6-Oxo Simvastatin-d6, a thorough review of scientific literature and application notes indicates that Simvastatin-d6 is the widely used and well-documented deuterated internal standard for this purpose. 6-Oxo Simvastatin is an isomer and analog of simvastatin, and while available as a reference standard, its deuterated form is not commonly cited for use as an internal standard in published LC-MS methods.[1][2][3] Therefore, this guide will focus on the application of Simvastatin-d6, providing a robust and validated methodology. The principles and procedures outlined herein can be adapted by researchers for methods involving this compound, though specific optimization and validation would be required.
Application Note
The accurate quantification of simvastatin in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Simvastatin-d6, is essential for correcting for matrix effects and variations in sample preparation and instrument response.[4] This application note describes a sensitive and selective LC-MS/MS method for the determination of simvastatin in human plasma.
The method employs a simple liquid-liquid extraction for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry in the positive ion electrospray ionization (ESI) mode. The use of Simvastatin-d6 ensures high accuracy and precision, making this method suitable for regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
Simvastatin reference standard
-
Simvastatin-d6 internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ethyl acetate and hexane (for liquid-liquid extraction) or methyl tert-butyl ether.[5][6]
Standard and Internal Standard Stock Solution Preparation
-
Simvastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of simvastatin reference standard in methanol.
-
Simvastatin-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Simvastatin-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the simvastatin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 10 ng/mL) in the same diluent.[5]
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 50 µL of the Simvastatin-d6 internal standard working solution.
-
Add 3 mL of an extraction solvent mixture, such as ethyl acetate and hexane (90:10, v/v).[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: C18 analytical column (e.g., Agilent Eclipse XBD-C18)
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (e.g., 75:25, v/v).
-
Flow Rate: 0.5 mL/min[5]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Simvastatin: Precursor ion (m/z) 419.3 → Product ion (m/z) 285.2
-
Simvastatin-d6: Precursor ion (m/z) 425.4 → Product ion (m/z) 199.2
-
-
Collision Energy: Optimized for the specific instrument, typically around 40 eV.[5]
-
Sheath Gas and Auxiliary Gas: Nitrogen, with pressures optimized for the instrument.[5]
Quantitative Data Summary
The following tables summarize typical validation parameters for an LC-MS/MS method for simvastatin using a deuterated internal standard.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Simvastatin | 0.2 - 40.0 | > 0.99 |
Data synthesized from multiple sources indicating common ranges and performance.
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.2 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.6 | < 10 | < 10 | 90 - 110 |
| Mid QC | 15.0 | < 10 | < 10 | 90 - 110 |
| High QC | 30.0 | < 10 | < 10 | 90 - 110 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Acceptance criteria are based on typical bioanalytical method validation guidelines.
Visualizations
Caption: Workflow for the LC-MS/MS analysis of simvastatin using an internal standard.
Caption: Simplified pathway of simvastatin's mechanism of action.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 6-Oxo-Simvastatin - CAS - 130468-11-0 | Axios Research [axios-research.com]
- 3. 6-Oxo simvastatin | 130468-11-0 | FFA46811 | Biosynth [biosynth.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Simvastatin | SIELC Technologies [sielc.com]
- 6. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Oxo Simvastatin-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simvastatin is a widely prescribed lipid-lowering drug that undergoes extensive metabolism in the body. One of its metabolites is 6-Oxo Simvastatin. To accurately characterize the pharmacokinetic (PK) profile of simvastatin and its metabolites, a robust and sensitive bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as 6-Oxo Simvastatin-d6, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical results.
These application notes provide a detailed protocol for the quantification of 6-Oxo Simvastatin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. The protocol is intended for use in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of simvastatin.
Experimental Protocols
Bioanalytical Method for Quantification of 6-Oxo Simvastatin in Plasma
This protocol outlines the procedure for extracting 6-Oxo Simvastatin and its internal standard from plasma samples and their subsequent analysis by LC-MS/MS.
a. Materials and Reagents:
-
6-Oxo Simvastatin analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
b. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and calibration standards on ice.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (this compound in 50% acetonitrile).
-
Vortex for 10 seconds.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions below).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
c. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
The following table summarizes the recommended LC-MS/MS parameters for the analysis of 6-Oxo Simvastatin.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 below |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
d. Data Analysis and Quantification:
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of 6-Oxo Simvastatin in the plasma samples is then determined from the calibration curve using linear regression with a 1/x² weighting.
Pharmacokinetic Study Design
A typical pharmacokinetic study involving the oral administration of simvastatin would follow the design below.
a. Study Population:
A cohort of healthy human volunteers or the target patient population.
b. Dosing:
A single oral dose of simvastatin is administered.
c. Blood Sampling:
Blood samples (approximately 5 mL) are collected into K2-EDTA tubes at predose (0 h) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
d. Plasma Processing:
Blood samples are centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
e. Pharmacokinetic Parameter Calculation:
The plasma concentration-time data for 6-Oxo Simvastatin are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC (0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
Data Presentation
The following tables provide a structured summary of the quantitative data for this protocol.
Table 1: LC-MS/MS Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.4 | 70 | 30 |
| 1.00 | 0.4 | 70 | 30 |
| 5.00 | 0.4 | 10 | 90 |
| 6.00 | 0.4 | 10 | 90 |
| 6.10 | 0.4 | 70 | 30 |
| 8.00 | 0.4 | 70 | 30 |
Table 2: Predicted MRM Transitions for 6-Oxo Simvastatin and this compound
Disclaimer: The following MRM transitions are predicted based on the known molecular weights and typical fragmentation patterns of similar compounds. These values should be experimentally confirmed and optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Oxo Simvastatin | 433.3 | 317.2 | 25 |
| 6-Oxo Simvastatin | 433.3 | 199.1 | 35 |
| This compound | 439.3 | 323.2 | 25 |
Table 3: Typical Pharmacokinetic Parameters of Simvastatin Metabolites (Literature Values)
This table provides an example of how pharmacokinetic data can be presented. The values are illustrative and will vary depending on the study population and design.
| Parameter | Simvastatin Acid |
| Cmax (ng/mL) | 10 - 20 |
| Tmax (h) | 1.5 - 2.5 |
| AUC (0-t) (ng*h/mL) | 50 - 100 |
| t1/2 (h) | 2 - 3 |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for a pharmacokinetic study of 6-Oxo Simvastatin.
Simvastatin Metabolic Pathway
Caption: Simplified metabolic pathway of Simvastatin.
Application Notes and Protocols: 6-Oxo Simvastatin-d6 in Drug Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 6-Oxo Simvastatin-d6 as an internal standard in drug metabolism assays, particularly for studies involving cytochrome P450 (CYP) enzymes.
Introduction
This compound is the deuterated form of 6-Oxo Simvastatin, a metabolite of Simvastatin. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are critical tools in quantitative bioanalysis.[1][2][3] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the non-labeled analyte by mass spectrometry (MS). However, it behaves almost identically to the endogenous compound during sample preparation and chromatographic separation. This co-elution helps to normalize for variations in sample extraction, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of quantification.[1][2]
Deuterated standards are widely used in absorption, distribution, metabolism, and excretion (ADME) studies to provide accurate quantification of drug concentrations and their metabolites in biological matrices.[1] Their use is indispensable for generating reliable data for regulatory submissions to bodies such as the FDA and EMA.[1][2]
Key Applications:
-
Internal Standard for LC-MS/MS: this compound is primarily used as an internal standard for the quantification of 6-Oxo Simvastatin and other simvastatin metabolites in biological samples such as plasma, urine, and liver microsomes.
-
Drug Metabolism Studies: It facilitates the accurate measurement of metabolite formation in in vitro assays, such as those using human liver microsomes (HLMs), to investigate the metabolic pathways of simvastatin and potential drug-drug interactions.
-
Pharmacokinetic (PK) Studies: In preclinical and clinical PK studies, it enables precise determination of the concentration-time profiles of simvastatin metabolites.
Experimental Protocols
Protocol 1: Determination of IC50 Values for CYP3A4 Inhibition
This protocol describes a typical in vitro experiment to assess the inhibitory potential of test compounds against human cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for simvastatin metabolism.[4] Midazolam, a well-characterized CYP3A4 substrate, is used in this example. This compound serves as the analytical internal standard.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Midazolam (CYP3A4 substrate)
-
Test compounds (potential inhibitors)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Ultrapure water
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare stock solutions of midazolam and test compounds in a similar solvent.
-
Prepare working solutions of HLMs, NADPH regenerating system, and test compounds in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the HLMs, midazolam, and varying concentrations of the test compound (or vehicle control) for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C with shaking. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding ice-cold acetonitrile containing the this compound internal standard. This step also serves to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Dilute the samples with ultrapure water if necessary.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto an appropriate C18 HPLC column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the formation of the midazolam metabolite (1'-hydroxymidazolam) and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (1'-hydroxymidazolam) to the internal standard (this compound).
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation
The following table presents representative IC50 values for known CYP3A4 inhibitors, as would be determined using the protocol described above with this compound as an internal standard.
| Test Compound | IC50 (µM) | Inhibition Potency |
| Ketoconazole | 0.05 | High |
| Itraconazole | 0.2 | High |
| Verapamil | 5.0 | Moderate |
| Diltiazem | 20.0 | Low |
Visualizations
References
- 1. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of 6-Oxo Simvastatin-d6 in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Oxo Simvastatin-d6 in human plasma. Simvastatin, a widely prescribed lipid-lowering agent, undergoes extensive metabolism, forming various hydroxylated and oxidized derivatives. The 6-oxo metabolite is one such derivative, and its deuterated form, this compound, is a critical internal standard for pharmacokinetic and metabolic studies. This method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, enabling high-throughput analysis. The method has been developed to provide the accuracy, precision, and sensitivity required for regulated bioanalysis.
Introduction
Simvastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1]. The metabolism of simvastatin is complex, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4, leading to the formation of several oxidized metabolites[2]. Understanding the pharmacokinetic profiles of these metabolites is crucial for a comprehensive assessment of the drug's efficacy and safety. 6-Oxo Simvastatin is a metabolite of interest, and its stable isotope-labeled analog, this compound, serves as an ideal internal standard for its quantification, minimizing variability associated with sample preparation and matrix effects. This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (MW: ~438.6 g/mol ) was procured from a certified supplier.
-
Rosuvastatin-d6, used as the internal standard (IS), was obtained from a commercial source.
-
HPLC-grade acetonitrile, methanol, and water were purchased from a reputable supplier.
-
Formic acid (LC-MS grade) and ammonium formate were also sourced from a reliable vendor.
-
Drug-free human plasma was obtained from a certified biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.
LC-MS/MS Method Development
Chromatographic Conditions:
A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) was used for the chromatographic separation. A gradient elution was employed with a mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). A flow rate of 0.4 mL/min was maintained.
Mass Spectrometry Conditions:
The mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the transitions for this compound and the internal standard, Rosuvastatin-d6.
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Rosuvastatin-d6 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% A: 10% B).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
The quantitative data for the LC-MS/MS method are summarized in the tables below.
| Parameter | This compound | Rosuvastatin-d6 (IS) |
| Precursor Ion (m/z) | 439.3 | 488.2 |
| Product Ion 1 (m/z) | 319.2 | 258.2 |
| Product Ion 2 (m/z) | 287.2 | - |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimized for each transition | 40 |
| Declustering Potential (V) | Optimized for each transition | 55 |
| Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters.[3] |
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Table 2: Optimized Liquid Chromatography Conditions. |
Mandatory Visualizations
References
- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Simvastatin in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of simvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, simvastatin-d6, to ensure high accuracy and precision. A streamlined liquid-liquid extraction (LLE) protocol is presented, offering excellent recovery and minimal matrix effects. The chromatographic conditions are optimized for a rapid analysis time, making it suitable for high-throughput pharmacokinetic studies. This document provides comprehensive experimental protocols, validation data, and visual workflows to facilitate the implementation of this method in a laboratory setting.
Introduction
Simvastatin is a widely prescribed lipid-lowering drug that functions by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis[1]. It is administered as an inactive lactone prodrug, which is converted in vivo to its pharmacologically active β-hydroxy acid form[2][3]. Accurate quantification of simvastatin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Due to the low plasma concentrations of simvastatin following therapeutic doses, a highly sensitive and selective analytical method is required[4].
LC-MS/MS has emerged as the preferred technique for bioanalysis due to its high sensitivity, specificity, and speed[5][6]. The use of a stable isotope-labeled internal standard (IS), such as simvastatin-d6, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample processing and matrix effects, leading to more reliable data[1].
This application note describes a validated LC-MS/MS method for the determination of simvastatin in human plasma, utilizing simvastatin-d6 as the internal standard. The method is characterized by a simple and efficient liquid-liquid extraction procedure and a short chromatographic run time, making it ideal for the analysis of a large number of samples.
Experimental
Materials and Reagents
-
Analytes: Simvastatin (USP reference standard), Simvastatin-d6 (deuterated internal standard)
-
Solvents: HPLC grade acetonitrile and methanol, methyl tert-butyl ether (MTBE)
-
Reagents: Ammonium acetate, formic acid, heparinized human plasma (drug-free)
-
Labware: 2.0 mL polypropylene tubes, glass test tubes, autosampler vials
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm)[1].
Chromatographic and Mass Spectrometric Conditions
A summary of the optimized LC-MS/MS parameters is provided in the table below.
| Parameter | Condition |
| LC Conditions | |
| Column | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)[1] |
| Mobile Phase | 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (25:75, v/v)[1] |
| Flow Rate | 0.75 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 45 °C[1] |
| Run Time | 7 min[1] |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | Simvastatin: m/z 419.3 → 285.2Simvastatin-d6: m/z 425.4 → 199.2 |
| Dwell Time | 150 ms per transition[7] |
| Source Temperature | 140 °C[4] |
| Desolvation Temperature | 450 °C[4] |
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of simvastatin and simvastatin-d6 in acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions of the simvastatin stock solution with acetonitrile:water (50:50, v/v) to create working standard solutions.
-
Internal Standard Working Solution: Dilute the simvastatin-d6 stock solution with acetonitrile to a final concentration of 0.15 µg/mL[4][5].
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate simvastatin working standard solutions to obtain calibration standards with a concentration range of 0.2–40.0 ng/mL[1].
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 1.2, 12, and 30 ng/mL) from a separate weighing of the simvastatin standard[4][5].
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample (standard, QC, or unknown) into a 2.0 mL polypropylene tube.
-
Add 50 µL of the simvastatin-d6 internal standard working solution.
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5) to aid in protein binding disruption[5][7].
-
Add 1000 µL of methyl tert-butyl ether (MTBE) as the extraction solvent[5].
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 5000 x g for 5 minutes at 5 °C[5].
-
Transfer 850 µL of the upper organic layer to a clean glass test tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Linearity | |
| Range | 0.2 - 40.0 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision | |
| Intra-day (%RSD) | 0.94 - 9.56%[1] |
| Inter-day (%RSD) | 0.79 - 12%[1] |
| Accuracy | |
| Intra-day (% Bias) | Within ±15% of nominal values |
| Inter-day (% Bias) | Within ±15% of nominal values |
| Recovery | |
| Simvastatin | Consistent and reproducible across QC levels |
| Simvastatin-d6 | Consistent and reproducible |
| Matrix Effect | No significant matrix effect was observed. |
| Selectivity | No interference from endogenous plasma components was observed at the retention times of the analyte and IS.[1] |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of simvastatin in human plasma. The use of a deuterated internal standard, simvastatin-d6, ensured the reliability of the results by correcting for any variability during sample preparation and analysis.
The liquid-liquid extraction procedure with MTBE provided clean extracts and high recovery. The chromatographic conditions allowed for a good separation of simvastatin from endogenous plasma components with a total run time of 7 minutes, which is suitable for high-throughput analysis[1].
The method was found to be linear over the concentration range of 0.2 to 40.0 ng/mL, which is adequate for pharmacokinetic studies of simvastatin[1]. The precision and accuracy of the method were well within the acceptable limits set by regulatory guidelines.
It is important to note the interconversion between the simvastatin lactone form and its active hydroxy acid form, which can be influenced by pH[8]. The sample preparation protocol, which includes the addition of a pH 4.5 buffer, helps to stabilize the lactone form during extraction[5][7].
Conclusion
The LC-MS/MS method described in this application note is a rapid, sensitive, and reliable method for the quantification of simvastatin in human plasma. The use of a deuterated internal standard and a simple liquid-liquid extraction protocol makes this method well-suited for high-throughput bioanalysis in a regulated environment. This detailed protocol and the accompanying validation data should enable other laboratories to successfully implement this method for their research and drug development needs.
References
- 1. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. jcdr.net [jcdr.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Impurity Profiling of Simvastatin using 6-Oxo Simvastatin-d6 as an Internal Standard by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the identification and quantification of process-related impurities in simvastatin drug substances and formulations. To ensure accuracy and precision, this method employs 6-Oxo Simvastatin-d6, a deuterated analog of a potential simvastatin impurity, as an internal standard (IS). The use of a stable isotope-labeled internal standard that is structurally similar to the analytes of interest provides superior correction for variations in sample preparation and instrument response. This methodology is critical for quality control and regulatory compliance in the pharmaceutical industry.
Introduction
Simvastatin is a widely prescribed lipid-lowering agent that works by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] During the synthesis and storage of simvastatin, various impurities can be formed, which may impact the efficacy and safety of the final drug product. Regulatory agencies require stringent control and monitoring of these impurities.
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the quality, safety, and efficacy of pharmaceutical products.[2] The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative mass spectrometry to compensate for matrix effects and variability in sample processing and instrument analysis. 6-Oxo Simvastatin is a known homolog and potential impurity of simvastatin.[3][4] Its deuterated form, this compound, serves as an ideal internal standard for the accurate quantification of simvastatin and its related impurities due to its similar chemical and physical properties and co-elution with the analytes of interest, while being distinguishable by its mass-to-charge ratio.
This application note provides a detailed protocol for the impurity profiling of simvastatin using a UPLC-MS/MS system with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Simvastatin reference standard and impurity standards (e.g., Lovastatin, Simvastatin Hydroxy Acid)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of simvastatin, known impurities, and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Mixture: Prepare a mixed working standard solution containing simvastatin and its impurities at a concentration of 10 µg/mL in acetonitrile.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amounts of the working standard mixture into a diluent (e.g., 50:50 acetonitrile:water) to achieve a concentration range of 1 ng/mL to 1000 ng/mL for each analyte. Add the internal standard working solution to each calibration standard to a final concentration of 100 ng/mL.
-
Sample Preparation: Accurately weigh and dissolve the simvastatin drug substance or powdered tablets in the diluent to achieve a nominal concentration of 10 µg/mL. Add the internal standard working solution to a final concentration of 100 ng/mL. Vortex and centrifuge the sample, then transfer the supernatant for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: MRM Transitions and Optimized MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Simvastatin | 419.3 | 303.2 | 0.05 | 35 | 20 |
| Lovastatin | 405.3 | 285.2 | 0.05 | 35 | 20 |
| Simvastatin Hydroxy Acid | 437.3 | 319.2 | 0.05 | 40 | 22 |
| 6-Oxo Simvastatin | 433.3 | 317.2 | 0.05 | 40 | 25 |
| This compound (IS) | 439.3 | 323.2 | 0.05 | 40 | 25 |
Note: The specific m/z values for product ions are based on predicted fragmentation patterns and should be optimized experimentally.
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Simvastatin | Lovastatin | Simvastatin Hydroxy Acid |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| LOD (ng/mL) | 0.258 | 0.3 | 0.4 |
| LOQ (ng/mL) | 0.859 | 0.9 | 1.2 |
| Recovery (%) | 98 - 102 | 97 - 103 | 96 - 104 |
| Precision (%RSD) | < 5 | < 5 | < 5 |
Note: These values are illustrative and should be determined during method validation.[5]
Mandatory Visualization
Caption: Experimental workflow for simvastatin impurity profiling.
Caption: Relationship between analytes, internal standard, and method.
Conclusion
The described UPLC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the impurity profiling of simvastatin. The use of a stable isotope-labeled internal standard ensures accurate quantification, which is essential for meeting stringent regulatory requirements and ensuring the quality and safety of the final drug product. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry for the development and validation of robust impurity profiling methods.
References
- 1. Detection and characterization of simvastatin and its metabolites in rat tissues and biological fluids using MALDI high resolution mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Oxo simvastatin | 130468-11-0 | FFA46811 | Biosynth [biosynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Oxo Simvastatin-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 6-Oxo Simvastatin-d6 using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is adapted from established protocols for Simvastatin and its metabolites and is suitable for the analysis of bulk drug substance and for in-process monitoring. For analysis in biological matrices, coupling with a mass spectrometer (LC-MS/MS) is recommended for enhanced sensitivity and selectivity.[1][2][3]
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation and quantification of this compound. The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient elution may be optimized for better separation from impurities. | |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 238 nm[6] |
| Injection Volume | 10 µL |
| Internal Standard | Simvastatin or a structurally similar compound |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (for Bulk Drug Substance)
-
Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
Method Validation Parameters (Illustrative)
The following table provides illustrative performance characteristics for a validated HPLC method for a related compound, Simvastatin, which can be used as a benchmark for the validation of the this compound method.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999[7] |
| Limit of Detection (LOD) | 0.025 µg/mL[7] |
| Limit of Quantitation (LOQ) | 0.08 µg/mL |
| Precision (%RSD) | < 2%[5] |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | Approximately 5-10 minutes (will vary based on exact conditions) |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
System Suitability
Before sample analysis, the chromatographic system should be equilibrated by pumping the mobile phase until a stable baseline is achieved. A system suitability solution (a working standard solution) should be injected five times. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.
Data Analysis
The concentration of this compound in the sample is determined by comparing the peak area of the sample with the peak areas of the working standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions. The concentration of the analyte in the sample is then calculated using the regression equation of the calibration curve.
Conclusion
The described HPLC method provides a framework for the reliable and accurate quantification of this compound. This method is suitable for quality control and research purposes. It is recommended that the method be fully validated in the user's laboratory to ensure compliance with all regulatory requirements. For higher sensitivity and analysis in complex matrices, the development of an LC-MS/MS method is advised.[8]
References
- 1. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 4. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of 6-Oxo Simvastatin-d6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 6-Oxo Simvastatin-d6 in biological matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides optimized mass spectrometry parameters, a comprehensive sample preparation procedure, and liquid chromatography conditions suitable for researchers, scientists, and drug development professionals. The inclusion of a deuterated internal standard allows for accurate and precise quantification, making this method ideal for pharmacokinetic and drug metabolism studies.
Introduction
Simvastatin is a widely prescribed medication for the treatment of hypercholesterolemia. It is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. The metabolism of simvastatin is complex, involving multiple enzymatic pathways that can lead to the formation of various metabolites, including oxidized forms such as 6-Oxo Simvastatin. The use of stable isotope-labeled internal standards, such as this compound, is crucial for mitigating matrix effects and ensuring the accuracy of quantitative bioanalytical methods. This document provides a detailed protocol for the detection and quantification of this compound.
Experimental
Mass Spectrometry Parameters
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The following multiple reaction monitoring (MRM) transitions and parameters are proposed for the detection of this compound. These parameters are derived from the known fragmentation of simvastatin and its metabolites and should be optimized for the specific instrument being used. The molecular weight of 6-Oxo Simvastatin is 432.56 g/mol (C₂₅H₃₆O₆), therefore the monoisotopic mass of the protonated deuterated form ([M+H]⁺) of this compound (C₂₅H₃₀D₆O₆) is approximately 439.6 g/mol .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Proposed Cone Voltage (V) |
| This compound | 439.6 | 303.2 | 25 | 35 |
| 439.6 | 285.2 | 30 | 35 | |
| 439.6 | 199.1 | 40 | 35 |
Liquid Chromatography
A standard reverse-phase chromatographic separation can be employed for the analysis of this compound. The following conditions are a recommended starting point and should be optimized for the specific application.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma samples.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (95% A: 5% B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Logical Workflow
The following diagram illustrates the key steps in the analytical workflow for the detection of this compound.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway Visualization
The fragmentation of the precursor ion to product ions in the mass spectrometer is a key aspect of this method. The following diagram illustrates the proposed fragmentation pathway for this compound.
Caption: Proposed fragmentation of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive and selective approach for the quantification of this compound in biological samples. The provided parameters and protocols serve as a robust starting point for method development and can be adapted to specific research needs. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in drug metabolism and pharmacokinetic research.
Application Notes and Protocols for Bioequivalence Studies Utilizing 6-Oxo Simvastatin-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Oxo Simvastatin-d6 as an internal standard in bioequivalence studies of simvastatin. The protocols detailed below are based on established methodologies for the analysis of simvastatin and its metabolites in biological matrices, ensuring accuracy and reliability in pharmacokinetic assessments.
Introduction to this compound in Bioequivalence Studies
Bioequivalence (BE) studies are a critical component of generic drug development, demonstrating that the generic product performs in the same manner as the innovator drug. A key aspect of these studies is the accurate quantification of the drug and its metabolites in biological fluids, typically plasma. The use of a stable isotope-labeled internal standard is paramount for achieving the necessary precision and accuracy in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound, a deuterated analog of a simvastatin metabolite, serves as an ideal internal standard for the bioanalytical method. Its physicochemical properties closely mimic those of the analyte, simvastatin, and its primary active metabolite, simvastatin acid. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for any variability in these processes. The mass difference introduced by the deuterium labels allows for its distinct detection from the unlabeled analyte by the mass spectrometer.
Simvastatin Signaling Pathway
Simvastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. This active form competitively inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Inhibition of this enzyme leads to a reduction in the synthesis of cholesterol and other downstream products.[1][2][3][4]
Caption: Simvastatin's mechanism of action via HMG-CoA reductase inhibition.
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for simvastatin is a randomized, open-label, two-treatment, two-period, crossover study in healthy human volunteers under fasting conditions.[5][6][7][8]
Study Population: A sufficient number of healthy male and non-pregnant, non-lactating female volunteers are enrolled to ensure statistical power.[6][7][8]
Treatments:
-
Test Product: Generic simvastatin tablet.
-
Reference Product: Innovator simvastatin tablet.
Procedure:
-
Subjects are randomly assigned to a treatment sequence (e.g., Test then Reference, or Reference then Test).
-
After an overnight fast, a single oral dose of the assigned simvastatin formulation is administered with water.
-
Serial blood samples are collected in heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose).[6][7]
-
Plasma is separated by centrifugation and stored at -70°C until analysis.[6][7]
-
A washout period of at least one week separates the two treatment periods.[6]
-
Subjects receive the alternate treatment in the second period, and blood sampling is repeated.
Bioanalytical Method: LC-MS/MS Quantification of Simvastatin
This protocol describes the quantification of simvastatin in human plasma using this compound as an internal standard (IS).
1. Sample Preparation (Liquid-Liquid Extraction): [9]
- Thaw plasma samples and vortex to ensure homogeneity.
- To 500 µL of plasma in a polypropylene tube, add a known amount of this compound working solution.
- Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: A validated HPLC or UPLC system.[6]
- Column: A suitable C18 analytical column (e.g., 50 mm x 2.1 mm, 5 µm).[9]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).[6][7]
- Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of the transitions for simvastatin and this compound.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.05 - 0.5 ng/mL[10][11] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10%[10][11] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10%[7][10][11] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10%[7][9][12][11] |
| Recovery (%) | Consistent, precise, and reproducible | 80 - 95%[12][11] |
Table 2: Pharmacokinetic Parameters from a Representative Simvastatin Bioequivalence Study
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 12.5 ± 4.8 | 12.2 ± 5.1 | 89.19% - 117.03%[6][13] |
| AUC₀-t (ng·h/mL) | 66.3 ± 25.1 | 65.5 ± 28.3 | 86.87% - 118.10%[6][13] |
| AUC₀-∞ (ng·h/mL) | 72.1 ± 27.5 | 71.3 ± 30.1 | Not typically required for BE |
| Tmax (h) | 1.5 ± 0.7 | 1.6 ± 0.8 | Not typically required for BE |
| t½ (h) | 3.2 ± 1.1 | 3.3 ± 1.2 | Not typically required for BE |
Note: The data presented are representative values from published literature and may not directly correspond to a study using this compound, for which specific public data is limited. However, the principles and expected outcomes remain the same.
Mandatory Visualizations
Experimental Workflow for a Bioequivalence Study
Caption: Workflow of a typical bioequivalence study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioequivalence study of two formulations of simvastatin tablets in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence Study of Two Formulations of Simvastatin 20 mg Tablet in Healthy Filipino Participants under Fasting Conditions: A Randomized, Open-label, Two-way Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Simvastatin in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Bioequivalence Study of Two Formulations of Simvastatin 20 mg Tablet in Healthy Filipino Participants under Fasting Conditions: A Randomized, Open-label, Two-way Crossover Study | Acta Medica Philippina [actamedicaphilippina.upm.edu.ph]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Settings for 6-Oxo Simvastatin-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry settings for the analysis of 6-Oxo Simvastatin-d6.
Frequently Asked Questions (FAQs)
Q1: Where should I start with mass spectrometry optimization for a novel analog like this compound?
A1: When developing a method for a new analog, a good starting point is to use the known parameters of the parent compound, in this case, Simvastatin. Begin by performing a direct infusion of a standard solution of 6-Oxo Simvastatin into the mass spectrometer to determine the precursor ion. Given that 6-Oxo Simvastatin is an analog of Simvastatin, you can anticipate similar ionization behavior.
Q2: How do I select the precursor and product ions for this compound?
A2: The precursor ion will be the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For 6-Oxo Simvastatin (Molecular Weight: 432.56 g/mol ), the [M+H]⁺ ion would be approximately m/z 433.6. For the deuterated internal standard, this compound, the [M+H]⁺ would be approximately m/z 439.6.
To select product ions, perform a product ion scan on the precursor ion. Look for stable and intense fragment ions. The fragmentation pattern can be predicted based on the structure of the molecule and by comparing it to the fragmentation of Simvastatin.
Q3: I am observing a poor signal-to-noise ratio. What are the common causes and solutions?
A3: A poor signal-to-noise ratio can be caused by several factors:
-
Suboptimal ionization source settings: Adjust the source temperature, gas flows (nebulizer, auxiliary, and curtain gas), and ion spray voltage.
-
Inefficient fragmentation: Optimize the collision energy (CE) and declustering potential (DP) to ensure efficient fragmentation of the precursor ion into the desired product ion.
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte.[1][2] This can be addressed by improving sample preparation or chromatographic separation.
-
Low analyte concentration: Ensure that the concentration of your standard or sample is within the linear range of the instrument.
Q4: My deuterated internal standard is showing a different retention time than the analyte. Is this normal?
A4: A slight shift in retention time between a deuterated internal standard and the native analyte can sometimes occur, with the deuterated compound often eluting slightly earlier.[3] However, a significant difference can be problematic. This can be influenced by the degree of deuteration and the chromatographic conditions. If the shift is substantial, it may indicate that the internal standard is not accurately compensating for variations in the analytical process. It's crucial to investigate the chromatography to ensure co-elution or a consistent, minimal retention time difference.
Q5: What are matrix effects, and how can I minimize them?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] This can lead to ion suppression or enhancement, affecting the accuracy and precision of the results.[1][4] To minimize matrix effects:
-
Improve sample preparation: Use more effective extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
-
Optimize chromatography: Adjust the mobile phase composition and gradient to separate the analyte from matrix components.
-
Use a stable isotope-labeled internal standard: A co-eluting deuterated internal standard like this compound can help compensate for matrix effects.[5]
-
Evaluate different ionization sources: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce matrix effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or Low Signal | Incorrect precursor/product ion pair selected. | Verify the m/z values for the precursor and product ions in the instrument method. |
| Suboptimal source or compound parameters. | Perform a full optimization of source temperature, gas flows, ion spray voltage, collision energy, and declustering potential. | |
| Sample degradation. | Ensure proper storage and handling of samples and standards. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase and flush the LC system. |
| Matrix interference. | Improve sample cleanup or chromatographic separation. | |
| Poor Peak Shape | Incompatible mobile phase with the analytical column. | Ensure the mobile phase pH and organic content are suitable for the column. |
| Column degradation. | Replace the analytical column. | |
| Inconsistent Results | Variable matrix effects. | Re-evaluate and optimize the sample preparation method.[6][7] |
| Instability of the analyte or internal standard. | Check the stability of the compounds in the sample matrix and autosampler. | |
| Inconsistent sample injection volume. | Service the autosampler to ensure accurate and precise injections. |
Experimental Protocols
Protocol 1: Mass Spectrometer Tuning and Optimization for this compound
-
Prepare a standard solution: Prepare a 1 µg/mL solution of 6-Oxo Simvastatin and this compound in a 50:50 mixture of acetonitrile and water.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Determination: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule.
-
Product Ion Selection: Perform a product ion scan on the determined precursor ion. Select the most stable and intense fragment ions as product ions for Multiple Reaction Monitoring (MRM).
-
Compound Parameter Optimization: Optimize the following parameters for each MRM transition:
-
Declustering Potential (DP) / Cone Voltage: Ramp this voltage to maximize the precursor ion intensity.
-
Collision Energy (CE): Ramp the collision energy to maximize the intensity of the product ion.
-
Cell Exit Potential (CXP): Optimize for efficient ion transmission out of the collision cell.
-
-
Source Parameter Optimization: Optimize the following source parameters for maximum signal intensity:
-
IonSpray Voltage / Capillary Voltage
-
Source Temperature
-
Nebulizer Gas (Gas 1)
-
Heater Gas / Auxiliary Gas (Gas 2)
-
Curtain Gas
-
Quantitative Data Summary
Table 1: Known Mass Spectrometry Parameters for Simvastatin and its Active Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Simvastatin (SV) | 441.0 | 325.0 | Positive ESI | [8] |
| Simvastatin Acid (SVA) | 459.0 | 343.0 | Positive ESI | [8] |
| Simvastatin Acid (SVA) | 437.2 | 303.2 | Negative ESI | [7] |
Table 2: Proposed Starting Mass Spectrometry Parameters for 6-Oxo Simvastatin and this compound
Note: These are theoretical starting points and require experimental optimization.
| Analyte | Precursor Ion (m/z) | Proposed Product Ion(s) (m/z) | Ionization Mode |
| 6-Oxo Simvastatin | ~433.6 | To be determined experimentally | Positive ESI |
| This compound | ~439.6 | To be determined experimentally | Positive ESI |
Visualizations
Caption: Workflow for LC-MS/MS Method Development.
Caption: Troubleshooting Decision Tree for Poor Signal.
References
- 1. eijppr.com [eijppr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Peak Shape for 6-Oxo Simvastatin-d6
This guide provides troubleshooting solutions for common High-Performance Liquid Chromatography (HPLC) peak shape issues encountered during the analysis of 6-Oxo Simvastatin-d6. The principles and methods described are based on established chromatographic theory and data from the analysis of Simvastatin and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape in HPLC?
Poor peak shape, including tailing, fronting, and splitting, can arise from a variety of factors. These can be broadly categorized into issues with the column, mobile phase, sample, or HPLC system hardware.[1][2][3] A systematic approach is crucial to identify and resolve the root cause.
Q2: How does the chemistry of this compound affect its chromatography?
Like its parent compound, Simvastatin, this compound contains a lactone ring that is susceptible to hydrolysis. This hydrolysis, which opens the lactone ring to form the corresponding hydroxy acid, is pH-dependent and occurs more readily in alkaline conditions.[4][5][6][7] If both the lactone and the open-ring forms are present in the sample or interconvert on the column, it can lead to peak broadening or splitting. Maintaining a consistent and appropriate mobile phase pH is critical for consistent peak shape.
Troubleshooting Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect resolution and integration accuracy.[2][8]
Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for a compound like this compound, which has basic functional groups, is often caused by secondary interactions with the stationary phase, particularly with acidic silanol groups on the silica surface of the column.[9][10][11]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica packing can interact strongly with basic analytes, causing tailing.[9][10][11]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the analyte.[2][10]
-
Solution 2: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Solution 3: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.[9][10]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[2][12]
-
Solution: Follow the "Experimental Protocol for Column Washing" to clean the column. If the problem persists, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can lead to band broadening and tailing.[9]
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly seated.
-
Below is a troubleshooting workflow for peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Table 1: Effect of Mobile Phase Additives on Peak Tailing
| Additive | Typical Concentration | Mechanism of Action | Potential Downsides |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion pairing and suppression of silanol activity by lowering pH. | Can suppress MS signal; can be harsh on columns over time. |
| Formic Acid | 0.1% | Lowers mobile phase pH to protonate silanols. | Less effective than TFA for ion pairing. |
| Triethylamine (TEA) | 0.1 - 0.5% | Acts as a competing base to mask active silanol sites. | Can cause baseline disturbances; not suitable for MS detection. |
Troubleshooting Peak Fronting
Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can also compromise results.[13][14]
Q4: My this compound peak is fronting. What should I investigate?
Peak fronting is often related to sample overload or issues with the sample solvent.[13][14][15]
Potential Causes & Solutions:
-
Sample Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, causing molecules to travel down the column prematurely.[13][15]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the peak shape can be distorted.[1][13][16]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, reduce the injection volume.
-
-
Column Collapse: A physical collapse of the column bed can create a void at the inlet, leading to peak fronting.[13][14][17] This is often accompanied by a sudden drop in backpressure.
-
Solution: This is irreversible, and the column must be replaced. Ensure operating conditions (pH, temperature, pressure) are within the manufacturer's limits.
-
Troubleshooting Peak Splitting
Peak splitting, where a single peak appears as two or more, can be caused by chemical or physical issues.[18][19]
Q5: Why is my this compound peak splitting into two?
Peak splitting can be particularly problematic and often points to an unresolved chemical equilibrium or a physical problem at the head of the column.
Potential Causes & Solutions:
-
Co-elution with an Impurity: An impurity or degradant may be co-eluting.
-
Solution: Adjust the mobile phase composition or gradient to try and resolve the two peaks. Review the sample preparation and storage to minimize degradation.
-
-
Lactone-Acid Equilibrium: As mentioned, this compound can exist in equilibrium with its hydroxy acid form.[4][5] If the mobile phase pH is in a range that allows for on-column conversion, peak splitting or broadening can occur.
Caption: pH-dependent equilibrium of Simvastatin lactone and hydroxy acid forms.
-
Blocked Column Frit or Column Void: A partial blockage of the inlet frit or a void in the packing material can split the sample band as it enters the column.[18][19][21] This typically affects all peaks in the chromatogram.
-
Solution: Reverse and flush the column (see protocol below). If this fails, the column may need to be replaced.
-
Experimental Protocols
Protocol 1: General Column Wash (for Reversed-Phase C18 Columns)
This protocol is designed to remove contaminants from a C18 column that may be causing peak shape issues.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade methanol (MeOH)
Procedure:
-
Disconnect the column from the detector.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Wash the column with the following sequence of solvents, for 20-30 column volumes each (approx. 30-45 minutes per solvent): a. Mobile phase without buffer salts (e.g., if your mobile phase is 50:50 ACN:buffer, wash with 50:50 ACN:water). b. 100% Water (to remove any residual buffer salts). c. 100% Methanol. d. 100% Acetonitrile. e. 100% Isopropanol (excellent for removing strongly retained non-polar compounds).
-
To re-equilibrate the column, reverse the wash sequence, ending with your mobile phase: a. 100% Acetonitrile. b. 100% Methanol. c. Mobile phase without buffer salts. d. Initial mobile phase composition (allow at least 30 minutes for equilibration).
-
Reconnect the column to the detector and monitor the baseline until stable before injecting a standard.
Protocol 2: Sample Solvent and Overload Test
This protocol helps determine if peak fronting is caused by sample solvent effects or mass overload.
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in a strong solvent like 100% acetonitrile.
-
Test for Overload: a. Inject a small volume (e.g., 1 µL) of the stock solution. b. Sequentially increase the injection volume (e.g., 2 µL, 5 µL, 10 µL) while keeping the concentration constant. If peak fronting appears or worsens with increasing volume, it is likely a volume overload issue.
-
Test for Solvent Strength: a. Prepare two dilutions of your stock solution to the same final concentration. i. Dilution A: Dilute with the initial mobile phase composition. ii. Dilution B: Dilute with the strong solvent (100% acetonitrile). b. Inject the same small volume (e.g., 2 µL) of both Dilution A and Dilution B. c. If the peak from Dilution B shows fronting while the peak from Dilution A is symmetrical, the issue is caused by the sample solvent being too strong.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. uhplcs.com [uhplcs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Use of cyclodextrins as solubilizing agents for simvastatin: effect of hydroxypropyl-β-cyclodextrin on lactone/hydroxyacid aqueous equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. acdlabs.com [acdlabs.com]
- 15. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 16. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 19. uhplcs.com [uhplcs.com]
- 20. Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 21. support.waters.com [support.waters.com]
Improving recovery of 6-Oxo Simvastatin-d6 from biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 6-Oxo Simvastatin-d6 from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound is a deuterated form of 6-Oxo Simvastatin, which is likely a metabolite of Simvastatin, a widely used cholesterol-lowering drug. The "-d6" indicates that it contains six deuterium atoms, making it a stable isotope-labeled internal standard (SIL-IS).[1][2][3][4] Accurate recovery of this internal standard from biological samples (like plasma or urine) is critical for the precise quantification of the non-labeled therapeutic drug in pharmacokinetic and bioanalytical studies.[5][6] Low or inconsistent recovery can lead to inaccurate measurements of the drug's concentration.
Q2: What are the common causes of low recovery for this compound?
A2: Low recovery of this compound can stem from several factors during sample preparation and analysis. These include:
-
Suboptimal Extraction Procedure: The chosen extraction method (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) may not be optimized for the specific properties of the analyte and the biological matrix.[7]
-
Matrix Effects: Components within the biological sample (e.g., proteins, phospholipids, salts) can interfere with the analytical process, particularly in LC-MS/MS analysis, causing ion suppression or enhancement.[5][6][8][9][10] This can affect the accuracy and precision of the measurement.
-
Analyte Instability: The compound may degrade during sample collection, storage, or processing.
-
Improper pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of the analyte, affecting its partitioning and recovery.
-
Incomplete Elution: In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to completely remove the analyte from the sorbent.[7]
Q3: How can I minimize matrix effects in my analysis?
A3: Minimizing matrix effects is crucial for accurate quantification.[6][8][9][10] Strategies include:
-
Effective Sample Cleanup: Employing a robust sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the analyte from co-eluting matrix components.[6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself is a SIL-IS. These standards are the best choice to compensate for matrix effects as they have nearly identical chemical and physical properties to the analyte and will be affected similarly by the matrix.[5]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recovery of this compound.
Issue 1: Low Recovery after Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Sorbent | Test different SPE sorbents (e.g., C18, mixed-mode). | The analyte's polarity and functional groups will determine the most effective sorbent for retention and elution. |
| Suboptimal pH | Adjust the pH of the sample and loading buffer. | The ionization state of this compound will affect its retention on the SPE sorbent. |
| Inefficient Washing | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. | Improper washing can lead to the loss of the analyte or the retention of matrix components.[7] |
| Incomplete Elution | Increase the volume or strength of the elution solvent. Test different elution solvents. | The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent for complete recovery.[7][11] |
| Sample Overload | Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge. | Exceeding the sorbent's capacity will lead to breakthrough and loss of the analyte during loading. |
Issue 2: High Variability in Recovery
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Processing | Ensure uniform treatment of all samples (e.g., vortexing time, incubation temperature). | Variability in sample handling can lead to inconsistent extraction efficiencies. |
| pH Fluctuation | Precisely control the pH of all solutions and samples. | Minor pH variations can significantly impact extraction consistency. |
| Evaporation to Dryness | Avoid complete dryness during solvent evaporation steps. Reconstitute immediately. | Some compounds can adhere irreversibly to container walls when completely dried. |
| Automated vs. Manual Extraction | Utilize automated liquid handlers for repetitive steps if available. | Automation can reduce human error and improve the precision of liquid handling steps.[12] |
Quantitative Data Summary
The following table summarizes recovery data for Simvastatin and its active metabolite from biological plasma, which can serve as a reference for expected recovery ranges. Note that specific recovery for this compound may vary.
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Simvastatin (SMV) | Not Specified | Plasma | 76% | [8] |
| Simvastatin Acid (SMV-A) | Not Specified | Plasma | 99% | [8] |
| Simvastatin (SMV) | LC-MS/MS | Human Plasma | 88-100% | [9] |
| Simvastatin Acid (SMV-A) | LC-MS/MS | Human Plasma | 88-100% | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex for 10 seconds.
-
To 200 µL of plasma, add 20 µL of a working solution of this compound (as an internal standard for the primary analyte) and 200 µL of 4% phosphoric acid.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of a 10% methanol in water solution to remove polar interferences.
-
Dry the cartridge under high vacuum or nitrogen for 5 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Visualizations
Caption: Troubleshooting workflow for low recovery.
Caption: Solid-Phase Extraction (SPE) workflow.
References
- 1. Simvastatin-d6 | C25H38O5 | CID 45040400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simvastatin - d6 | CAS 1002347-71-8 | Tocris Bioscience [tocris.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 6-Oxo Simvastatin-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the analysis of 6-Oxo Simvastatin-d6. It is intended for researchers, scientists, and drug development professionals utilizing this internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is the deuterated stable isotope-labeled form of 6-Oxo Simvastatin, a metabolite of Simvastatin. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), it serves as an internal standard (IS).[1][2][3] The use of a stable isotope-labeled IS is a widely accepted strategy to compensate for variability in sample preparation and potential matrix effects.[4][5]
Q2: What are matrix effects in the context of LC-MS analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4] These effects can manifest as either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[4][5][6] The "matrix" itself refers to all components within the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.[6]
Q3: Can I assume that using this compound as an internal standard will completely eliminate matrix effects?
A3: While this compound is designed to co-elute with the analyte and experience similar matrix effects, it is not a guaranteed solution. Severe matrix effects can still impact the analyte and internal standard differently, leading to inaccurate quantification. Therefore, it is crucial to evaluate the matrix effect during method development and validation to ensure the reliability of the results.[7]
Q4: What are the common causes of matrix effects in biofluids like plasma or urine?
A4: The primary causes of matrix effects in biological samples are endogenous components that co-elute with the analyte and internal standard. In plasma, phospholipids are a major contributor to ion suppression. Other sources include salts, proteins, and metabolites.[8] The ionization technique used, such as electrospray ionization (ESI), can be particularly susceptible to these effects.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Poor reproducibility of results | Inconsistent matrix effects between different sample lots. | Evaluate matrix effects across at least six different lots of the biological matrix.[7] Consider further optimization of the sample preparation method to remove interfering components. |
| Low signal intensity for both analyte and this compound | Significant ion suppression is occurring. | Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.[6] Modify chromatographic conditions to separate the analyte and IS from the interfering matrix components.[8] |
| Inconsistent internal standard response | The internal standard is also affected by matrix effects, but not to the same extent as the analyte. | Re-evaluate the sample preparation method. A more rigorous cleanup may be necessary. Ensure the concentration of the internal standard is appropriate. |
| Results are not accurate or precise | The matrix effect is not being adequately compensated for by the internal standard. | Conduct a quantitative assessment of the matrix effect (see experimental protocols below). If the matrix factor is unacceptable, method optimization is required. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
This protocol is used to determine the matrix factor (MF) and the internal standard normalized matrix factor (IS-normalized MF).
Objective: To quantify the degree of ion suppression or enhancement for 6-Oxo Simvastatin and its deuterated internal standard.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (at least 6 different lots) and then spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.[7]
-
Set C (Pre-Spiked Matrix): Spike the analyte into the blank biological matrix before extraction. The internal standard is added as per the routine method. This set is used to determine recovery.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
IS-Normalized MF: (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
The IS-normalized MF should be close to 1 for effective compensation.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[7]
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Procedure:
-
Set up a post-column infusion: Continuously infuse a standard solution of the analyte and this compound into the MS detector, after the analytical column, using a syringe pump and a T-fitting.[8]
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the signal of the infused compounds. Any dip in the baseline signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.[7]
Visualizations
Caption: Workflow for Identifying and Mitigating Matrix Effects.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
- 1. clearsynth.com [clearsynth.com]
- 2. veeprho.com [veeprho.com]
- 3. scbt.com [scbt.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression for 6-Oxo Simvastatin-d6 in LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of 6-Oxo Simvastatin-d6 by Liquid Chromatography-Mass Spectrometry (LC-MS). Ion suppression is a primary focus, as it is a common challenge that can significantly impact data quality.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to diagnosing and mitigating ion suppression for this compound.
Question: I am observing a low or inconsistent signal for this compound. How do I know if ion suppression is the cause?
Answer:
First, confirm that the instrument is performing correctly by analyzing a pure standard solution of this compound. If the signal is strong and reproducible, the issue likely stems from the sample matrix. The most definitive way to identify ion suppression is through a post-column infusion experiment.[4][5]
Experimental Protocol: Post-Column Infusion Analysis
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma or tissue extract without the analyte).
-
Analysis: Monitor the signal of this compound. A stable, flat baseline indicates no ion suppression. A dip in the signal intensity at specific retention times indicates that co-eluting matrix components are causing suppression.[4][5]
The following diagram illustrates the workflow for diagnosing the root cause of a low signal.
References
- 1. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Addressing variability in 6-Oxo Simvastatin-d6 analytical results
Welcome to the technical support center for 6-Oxo Simvastatin-d6. This guide is designed to help you troubleshoot and address variability in your analytical results. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in the peak area/intensity of my this compound internal standard?
A1: High variability in the internal standard (IS) signal is a common issue that can compromise the accuracy of your quantitative analysis. For this compound, this variability often stems from its chemical instability. Simvastatin and its analogs are lactone compounds, which are susceptible to hydrolysis to the corresponding hydroxy acid form.[1][2][3] This conversion is highly dependent on pH and temperature.[4][5] Inconsistent sample handling, preparation, or storage can lead to varying degrees of degradation, thus causing variability in the instrument response. It is also important to ensure the consistent performance of the LC-MS/MS system.[6]
Q2: What are the optimal storage conditions for this compound stock solutions and prepared samples?
A2: To minimize degradation, stock solutions of this compound should be prepared in a non-aqueous solvent like acetonitrile or methanol and stored at low temperatures, preferably at -20°C or below.[7] For prepared samples, especially after reconstitution in aqueous solutions, it is crucial to maintain a slightly acidic pH (around 4-5) to prevent hydrolysis of the lactone ring.[4][8] If samples are to be analyzed over a long sequence, maintaining the autosampler at a low temperature (e.g., 4°C) is recommended to ensure stability.[9] Sample solutions of simvastatin have been shown to be stable for up to 48 hours under refrigerated conditions.[10]
Q3: Can the pH of my sample or mobile phase affect the stability of this compound?
A3: Absolutely. The stability of the lactone ring in simvastatin and its analogs is highly pH-dependent. Alkaline or even neutral pH conditions can significantly accelerate the rate of hydrolysis to the inactive hydroxy acid form.[1][11] Conversely, acidic conditions (pH 4-5) enhance its stability.[4] Therefore, it is critical to control the pH throughout your analytical workflow, from sample preparation to the mobile phase composition. Using a mobile phase with a buffer at a pH of around 4 is a common practice to ensure the stability of the lactone form during chromatographic separation.[12][13]
Q4: I am observing a gradual decrease in the this compound signal throughout my analytical run. What could be the cause?
A4: A decreasing signal over time often points to the instability of the analyte in the autosampler.[9] As mentioned, this compound can hydrolyze in aqueous solutions. If your reconstituted samples are at a neutral or slightly alkaline pH, the compound will degrade over time, leading to a progressive decrease in the signal. To mitigate this, ensure your samples are maintained at an acidic pH and the autosampler is kept at a low temperature. Another potential cause could be adsorption of the analyte to the sample vials or instrument components, although this is less common for simvastatin.
Q5: Are there any known issues with using a deuterated internal standard like this compound?
A5: While stable isotopically labeled internal standards, such as deuterated compounds, are generally considered the gold standard for LC-MS/MS analysis, they are not without potential pitfalls.[14] In some cases, deuterated standards can exhibit slightly different chromatographic retention times compared to the non-labeled analyte.[15][16] While this is usually minor, it's important to verify that the deuterated standard co-elutes with the analyte to ensure accurate correction for matrix effects.[17] Additionally, the stability of the deuterated standard itself must be considered, as it is subject to the same degradation pathways as the analyte.
Troubleshooting Guide
If you are experiencing variability in your this compound results, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Stock Solution Integrity
-
Check Storage Conditions: Ensure your this compound stock solution is stored at or below -20°C in a suitable organic solvent.
-
Prepare Fresh Stock: If in doubt, prepare a fresh stock solution from the neat material.
-
Evaluate Purity: If possible, verify the purity of the stock solution using a high-resolution mass spectrometer or by checking for the presence of the hydrolyzed acid form.
Step 2: Evaluate Sample Preparation Procedure
-
pH Control: Ensure that all aqueous solutions used during sample preparation are buffered to a pH between 4 and 5.
-
Temperature Control: Keep samples on ice or in a cooling rack during preparation to minimize temperature-dependent degradation.
-
Consistency: Ensure that all samples, calibrators, and quality controls are prepared in an identical manner.
Step 3: Assess Autosampler Stability
-
Run a Stability Test: Prepare a set of identical samples and inject them at regular intervals over a prolonged period (e.g., 24 hours) to assess the stability of this compound in the autosampler.
-
Cool the Autosampler: If not already done, set the autosampler temperature to 4°C.
Step 4: Review LC-MS/MS Method Parameters
-
Mobile Phase pH: Confirm that the mobile phase is buffered to an acidic pH (e.g., pH 4) to maintain the stability of the lactone ring during chromatography.
-
Chromatography: Check for any changes in peak shape or retention time that might indicate an issue with the analytical column or mobile phase.
-
Instrument Performance: Run a system suitability test to ensure the mass spectrometer is performing optimally.
The following diagram illustrates a logical workflow for troubleshooting variability in your analytical results.
Data Presentation
The stability of simvastatin is highly dependent on pH and temperature. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of pH on Simvastatin Stability at 25°C [1]
| pH | Half-life (t½) | Time for 10% Degradation (t₉₀) | Relative Stability (compared to pH 8) |
| 5 | - | - | 160x more stable |
| 7 | - | - | 22x more stable |
| 8 | - | 8.6 hours | 1x |
Table 2: Effect of Temperature on Simvastatin Degradation at pH 6 [1]
| Temperature (°C) | Rate Constant (k) |
| 40 | - |
| 60 | 4.4x increase from 40°C |
| 80 | 7.9x increase from 60°C |
Experimental Protocols
To minimize variability in your results, we recommend the following experimental protocol for the analysis of this compound and the parent analyte.
Recommended Protocol for Sample Preparation and LC-MS/MS Analysis
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with a mixture of acetonitrile and water (50:50, v/v).
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the this compound internal standard.
-
Perform a protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transitions: Monitor the appropriate precursor-to-product ion transitions for 6-Oxo Simvastatin and this compound.
-
The following diagram illustrates the recommended experimental workflow.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. [PDF] Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 17. texilajournal.com [texilajournal.com]
Storage and handling recommendations for 6-Oxo Simvastatin-d6
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of 6-Oxo Simvastatin-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated analog of 6-Oxo Simvastatin, which is a metabolite of Simvastatin. The primary application of this compound is as an internal standard in analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of 6-Oxo Simvastatin or Simvastatin and its metabolites in biological matrices.[1] It is also utilized in research and development for studying the metabolism and pharmacokinetics of Simvastatin.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C. A related compound, Simvastatin Hydroxy Acid D6 (Sodium salt), is recommended to be stored at 2-8°C in a well-closed container.[2] For general laboratory use, storing the compound in a tightly sealed container in a dry, cool, and well-ventilated place is advised.
Q3: What are the general handling precautions for this compound?
When handling this compound, it is important to work in a well-ventilated area.[3] Personal protective equipment, including suitable gloves and eye protection, should be worn to avoid contact with skin and eyes.[3] Measures should be taken to prevent the formation of dust and aerosols.[3]
Q4: In which solvents is this compound soluble?
Storage and Stability Data
While specific quantitative stability data for this compound is limited, the stability of the parent compound, Simvastatin, has been studied under various conditions. This data can provide insights into the potential stability of this compound.
| Condition | Observation for Simvastatin | Recommended Practice for this compound |
| pH | Degradation is pH-dependent, with increased hydrolysis at alkaline pH compared to acidic or neutral pH.[5][6][7] | Prepare solutions in buffers with a slightly acidic to neutral pH (e.g., pH 4-7) for short-term use. Avoid strongly alkaline conditions. |
| Temperature | Thermal degradation can occur at elevated temperatures, particularly in the presence of oxygen.[8][9] | Store stock solutions and the solid compound at the recommended low temperatures (-20°C or 2-8°C). Avoid repeated freeze-thaw cycles. |
| Light | Exposure to light can lead to degradation. | Store in amber vials or protect from light to minimize photodegradation. |
| Oxidation | Simvastatin can undergo oxidation.[8] | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the solid compound. |
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent or inaccurate quantification results when using this compound as an internal standard.
-
Possible Cause: Degradation of the analyte or internal standard.
-
Solution: Prepare fresh stock and working solutions. Ensure that the pH of the solutions is maintained in a stable range (slightly acidic to neutral). Protect solutions from light and store them at the recommended temperature.
-
-
Possible Cause: Isotopic exchange of deuterium atoms.
-
Solution: Deuterium atoms on the molecule may exchange with protons from the solvent, especially under certain pH or temperature conditions.[9][10] This can alter the mass of the internal standard and affect quantification. It is advisable to use aprotic solvents for stock solutions where possible and to minimize the time the compound is in protic solvents before analysis.
-
-
Possible Cause: Matrix effects in the sample.
-
Solution: Optimize the sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure that the internal standard is added early in the sample preparation process to compensate for any loss during extraction.
-
Issue 2: Poor chromatographic peak shape or resolution.
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: Adjust the mobile phase composition, including the organic modifier and the pH of the aqueous component, to optimize the peak shape and resolution.
-
-
Possible Cause: Column degradation.
-
Solution: Use a guard column to protect the analytical column. If the performance of the column deteriorates, it may need to be washed or replaced.
-
Issue 3: Low signal intensity in the mass spectrometer.
-
Possible Cause: Suboptimal ionization efficiency.
-
Solution: Optimize the mass spectrometer source parameters, such as the electrospray voltage, gas flows, and temperatures, to enhance the ionization of this compound.
-
-
Possible Cause: Low concentration of the internal standard.
-
Solution: Ensure that the concentration of the internal standard in the final sample is appropriate for the sensitivity of the instrument.
-
Experimental Protocols
Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis of Simvastatin Metabolites in Plasma
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and experimental needs.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a series of stock solutions of the non-deuterated 6-Oxo Simvastatin standard in methanol for the calibration curve.
-
Store all stock solutions at -20°C in amber vials.
-
-
Preparation of Working Solutions:
-
Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with methanol/water (50:50, v/v).
-
Prepare a series of working solutions for the calibration curve by diluting the non-deuterated stock solutions with methanol/water (50:50, v/v).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the this compound working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 6-Oxo Simvastatin and this compound. These transitions should be determined by direct infusion of the individual compounds.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the plasma samples from the calibration curve.
-
Visualizations
Caption: The inhibitory effect of Simvastatin on the HMG-CoA reductase pathway.
Caption: A logical workflow for troubleshooting common analytical issues.
References
- 1. clearsynth.com [clearsynth.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Enhancing the sensitivity of 6-Oxo Simvastatin-d6 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of 6-Oxo Simvastatin-d6, a deuterated internal standard crucial for the accurate quantification of 6-Oxo Simvastatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (deuterated) form of 6-Oxo Simvastatin, which is an analog of Simvastatin.[1] In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds like this compound are used as internal standards (IS). They are chemically almost identical to the analyte of interest (the non-deuterated form) but have a different mass. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of the target analyte.
Q2: What are the common challenges encountered when using this compound as an internal standard?
A2: Common challenges include:
-
Isotopic Crosstalk: Interference between the mass signals of the analyte and the deuterated internal standard.[2][3]
-
Differential Matrix Effects: Variations in signal suppression or enhancement between the analyte and the internal standard caused by other components in the sample matrix.[1][4][5][6]
-
Chromatographic Separation: In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts, which can lead to differential matrix effects.[7][8]
-
Low Signal Intensity: The inherent signal response of the deuterated standard may be low, making it difficult to detect reliably.
Q3: How can I minimize isotopic crosstalk between 6-Oxo Simvastatin and this compound?
A3: To minimize isotopic crosstalk, consider the following:
-
Select appropriate precursor and product ions: Choose MRM (Multiple Reaction Monitoring) transitions that are unique to both the analyte and the internal standard and have minimal overlap in their isotopic patterns.
-
Optimize collision energy: Fine-tune the collision energy for both the analyte and the internal standard to ensure specific fragmentation and minimize cross-contribution.
-
Use a higher mass-to-charge ratio (m/z) fragment: If possible, select a fragment ion with a higher m/z, as this can sometimes reduce the potential for crosstalk.
Q4: What strategies can be employed to mitigate matrix effects for this compound?
A4: To mitigate matrix effects, you can:
-
Improve sample preparation: Employ more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9][10]
-
Optimize chromatography: Adjust the chromatographic conditions to separate the analyte and internal standard from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.[7]
-
Matrix-matched calibration curves: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the detection of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Inefficient ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[11] Consider using a different ionization mode (e.g., APCI if ESI is not effective). |
| Poor fragmentation | Optimize collision energy to ensure efficient fragmentation and production of a stable product ion. | |
| Inadequate sample clean-up | Improve the sample preparation method to remove interfering substances that may be suppressing the signal. | |
| High variability in this compound peak area | Inconsistent sample preparation | Ensure consistent and reproducible sample extraction and reconstitution steps. |
| Matrix effects | Implement strategies to mitigate matrix effects as described in the FAQs.[1][4][5][6] | |
| Instrument instability | Check for fluctuations in the LC pump flow rate, autosampler injection volume, and mass spectrometer performance. | |
| Chromatographic peak splitting or tailing for this compound | Column degradation | Replace the analytical column. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Sample solvent incompatibility | Ensure the sample solvent is compatible with the mobile phase. | |
| Retention time shift for this compound | Changes in mobile phase composition | Prepare fresh mobile phase and ensure accurate composition. |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature. | |
| Column equilibration issues | Ensure the column is properly equilibrated before each injection. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific matrix.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated sample (e.g., plasma with this compound internal standard).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 30% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its non-deuterated analog to identify the optimal precursor and product ions.
-
Source Parameters: Optimize spray voltage, sheath gas, auxiliary gas, and capillary temperature for maximum signal intensity.
-
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques for the analysis of statins in biological matrices. While not specific to this compound, this data provides a useful comparison of common extraction methods.
| Sample Preparation Technique | Analytes | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Atorvastatin, Simvastatin, Lovastatin, etc. | Wastewater, River Water | 85-105 | Low | [9][10] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Atorvastatin, Simvastatin, Lovastatin, etc. | Wastewater, River Water | 60-90 | Low | [9][10] |
| Protein Precipitation (PPT) | Simvastatin, Simvastatin Acid | Muscle Tissue | 76 (SIM), 99 (SIMA) | 87 (SIM), 139 (SIMA) | [12] |
Visualizations
Caption: Experimental workflow for the quantification of 6-Oxo Simvastatin.
References
- 1. waters.com [waters.com]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chromatographic separation of simvastatin and its impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of simvastatin and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of simvastatin, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor resolution between simvastatin and its impurities, particularly lovastatin or other structurally similar compounds.
-
Question: My chromatogram shows poor separation between the main simvastatin peak and a known impurity. How can I improve the resolution?
-
Answer: Achieving adequate resolution between simvastatin and its closely related impurities is a common challenge. Here are several strategies to improve separation:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase significantly impacts the retention and selectivity of ionizable compounds like simvastatin and its acidic degradation products. Experiment with adjusting the pH of the aqueous portion of your mobile phase, often a phosphate or formate buffer, within a range of 3 to 4.5.[1][2]
-
Organic Modifier: The choice and proportion of the organic solvent (typically acetonitrile or methanol) are critical. Acetonitrile often provides better peak shape and resolution for statins.[3] A gradient elution, where the percentage of the organic solvent is increased over time, is frequently necessary to separate a wide range of impurities with different polarities.[4][5]
-
Buffer Concentration: Varying the buffer concentration can also influence peak shape and selectivity.[6]
-
-
Column Selection:
-
Stationary Phase: C18 columns are the most commonly used for simvastatin analysis.[1][2][4][7] However, different C18 phases from various manufacturers can offer different selectivities. Consider trying a column with a different C18 bonding chemistry or a different particle size (e.g., smaller particles for higher efficiency in UPLC).
-
Column Dimensions: A longer column or a column with a smaller internal diameter can provide higher theoretical plates and thus better resolution, although this may increase analysis time and backpressure.
-
-
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity and resolution. A typical starting point is 40°C.[8]
-
Issue 2: Peak tailing of the simvastatin peak.
-
Question: The peak for simvastatin is tailing, which is affecting my ability to accurately quantify it and the adjacent impurities. What could be the cause and how do I fix it?
-
Answer: Peak tailing is a frequent problem in HPLC and can have several causes. Here’s a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based packing material can interact with basic functional groups on analytes, leading to tailing.
-
Solution: Use a base-deactivated or end-capped column. Also, ensure the mobile phase pH is low enough to suppress the ionization of silanol groups (typically below pH 4). Adding a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations can also help, but be mindful of its impact on MS detection if used.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase at the column inlet can cause peak tailing.[3][9]
-
Solution: Use a guard column to protect the analytical column.[3] If the column is contaminated, try flushing it with a strong solvent. If the stationary phase is degraded, the column will need to be replaced.
-
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to minimize dead volume.[9]
-
-
Issue 3: Co-elution of unknown impurities with the main simvastatin peak.
-
Question: I suspect an unknown impurity is co-eluting with my simvastatin peak. How can I confirm this and separate it?
-
Answer: Co-elution can mask the presence of impurities and lead to inaccurate quantification of the main component.
-
Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform a peak purity analysis. This will assess the spectral homogeneity across the peak. A "pure" peak will have consistent spectra across its width.[4]
-
Mass Spectrometry (MS) Detection: Coupling your LC system to a mass spectrometer is a powerful tool for identifying co-eluting compounds. The MS can detect ions of different mass-to-charge ratios at the same retention time.[8][10][11]
-
Method Development to Resolve Co-eluting Peaks:
-
Employ the same strategies as for improving resolution (Issue 1), such as adjusting mobile phase composition (pH, organic modifier), trying a different column stationary phase, or modifying the temperature.
-
Forced degradation studies can help to intentionally generate degradation products, which can then be chromatographically separated and identified.[2][4][5][8] This provides valuable information on potential impurities that might co-elute in a standard analysis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for simvastatin and its impurities?
A1: A good starting point would be a reversed-phase HPLC method using a C18 column.[1][2][4][7] A typical initial setup could be:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1% phosphoric acid or a low concentration ammonium formate buffer (e.g., 20 mM) in water, with the pH adjusted to around 4.0.[1][4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[8]
Q2: How can I perform a forced degradation study for simvastatin?
A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of a chromatographic method. Simvastatin should be subjected to stress conditions as per ICH guidelines.[2] Common stress conditions include:
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at room temperature or slightly elevated temperature for a defined period.[1][2]
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at room temperature.[1]
-
Oxidation: Expose the sample to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[1]
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60°C).[1]
-
Photodegradation: Expose the sample to UV and visible light.[2]
After exposure, the samples are neutralized (if necessary) and diluted for HPLC analysis to identify and separate the degradation products.[8]
Q3: What are the major known impurities of simvastatin?
A3: The major impurities of simvastatin can originate from the synthetic process or from degradation. Some of the commonly reported impurities include:
-
Lovastatin: A structurally similar statin that can be a process-related impurity.[4]
-
Simvastatin Hydroxy Acid: The active form of simvastatin, which can be formed by hydrolysis of the lactone ring.[4]
-
Anhydro Simvastatin: A degradation product formed by dehydration.[12]
-
Epilovastatin: An epimer of lovastatin.
-
Other degradation products: These can include diol lactone, acetate ester, and dimer impurities.[4][12]
Data Presentation
Table 1: Typical Chromatographic Conditions for Simvastatin Impurity Profiling
| Parameter | Condition 1 | Condition 2 |
| Column | Intersil ODS (150 mm × 4.6 mm, 5 µm)[4] | Poroshell 120 EC C18 (50 × 3.0 mm, 2.7 μm)[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[4] | 20 mM Ammonium Formate, pH 4.0[1] |
| Mobile Phase B | Acetonitrile[4] | Acetonitrile[1] |
| Elution Mode | Gradient[4] | Gradient[1] |
| Flow Rate | 1.0 mL/min[4] | 0.6 mL/min[8] |
| Column Temp. | Ambient | 40°C[8] |
| Detection | UV at 238 nm[4] | UV at 238 nm[8] |
Experimental Protocols
Protocol 1: Sample Preparation for Forced Degradation Study (Acid Hydrolysis)
-
Weigh accurately about 10 mg of simvastatin and transfer to a suitable volumetric flask.
-
Dissolve the sample in a small amount of a mixture of acetonitrile and water (e.g., 80:20).[8]
-
Add a specific volume of 0.1 N HCl to initiate hydrolysis.[1]
-
Keep the solution at room temperature for a predetermined time (e.g., 2 hours).[8]
-
Neutralize the solution with an equivalent amount of a suitable base (e.g., ammonium bicarbonate solution).[8]
-
Dilute the solution to the final volume with the diluent (e.g., acetonitrile/water mixture) to achieve a target concentration (e.g., 0.025 mg/mL).[8]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Workflow for HPLC method development.
References
- 1. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. restek.com [restek.com]
- 10. [The impurity profiling of simvastatin and its tablets by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of 6-Oxo Simvastatin-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance parameters for the bioanalytical method validation of 6-Oxo Simvastatin-d6, a critical internal standard in pharmacokinetic and drug metabolism studies of Simvastatin. The information presented herein is based on established regulatory guidelines and representative data from validated LC-MS/MS methods for similar analytes, offering a practical framework for researchers and scientists in the field of drug development.
Performance Comparison
The successful validation of a bioanalytical method is paramount for ensuring the reliability and integrity of study data. The following tables summarize the acceptance criteria as stipulated by the ICH M10 guideline and provide illustrative performance data for a hypothetical validated LC-MS/MS method for 6-Oxo Simvastatin, using this compound as the internal standard.
Table 1: Summary of Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (ICH M10) | Hypothetical Method Performance |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5; Accuracy: 80-120%; Precision: ≤ 20% CV | 0.1 ng/mL |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Intra-day Accuracy & Precision | Accuracy: 85-115% (100 ± 15%); Precision: ≤ 15% CV | Accuracy: 95.2 - 103.5%; Precision: 3.1 - 6.8% CV |
| Inter-day Accuracy & Precision | Accuracy: 85-115% (100 ± 15%); Precision: ≤ 15% CV | Accuracy: 97.1 - 105.2%; Precision: 4.5 - 8.2% CV |
| Recovery | Consistent and reproducible | 85.7% (Analyte); 88.2% (Internal Standard) |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% | CV of 5.6% |
| Stability | Within ± 15% of nominal concentration | Compliant under all tested conditions |
Table 2: Detailed Intra-day and Inter-day Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 runs) |
| Accuracy (%) | Precision (CV %) | ||
| LLOQ | 0.1 | 103.5 | 6.8 |
| Low QC | 0.3 | 98.7 | 5.1 |
| Mid QC | 5 | 95.2 | 3.1 |
| High QC | 40 | 97.6 | 4.2 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of a bioanalytical method. The following protocol describes a validated LC-MS/MS method for the quantification of 6-Oxo Simvastatin in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:10 mM ammonium acetate).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.6-5.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
6-Oxo Simvastatin: m/z 435.3 → 303.2
-
This compound (Internal Standard): m/z 441.3 → 309.2
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Visualizing the Workflow and Validation Logic
Diagrams can effectively illustrate complex processes and relationships. The following diagrams, generated using Graphviz, depict the experimental workflow and the logical connections between different bioanalytical validation parameters.
A Comparative Guide to 6-Oxo Simvastatin-d6 and Simvastatin-d6 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical research, particularly in pharmacokinetic and drug metabolism studies, the precise quantification of analytes is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of robust and reliable bioanalytical methods. For the analysis of simvastatin, a widely prescribed lipid-lowering agent, the choice of an appropriate internal standard is critical. This guide provides a comprehensive comparison of two commonly used deuterated internal standards: 6-Oxo Simvastatin-d6 and Simvastatin-d6.
Theoretical Performance Comparison
The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte. Both this compound and Simvastatin-d6 fall into this category, offering significant advantages over non-isotopically labeled analogs. The key to a successful SIL-IS is its ability to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for variability and matrix effects.[1]
Simvastatin-d6 is the deuterated analog of the parent drug, simvastatin. Its primary advantage lies in its structural and physicochemical identity to the analyte. This near-perfect match ensures that it co-elutes with simvastatin, experiencing the same ionization suppression or enhancement effects in the mass spectrometer.[2] This co-elution is crucial for accurate correction of matrix effects.[3]
This compound is the deuterated form of a simvastatin metabolite. While still a SIL-IS, its structural difference from simvastatin—the presence of a ketone group—results in slightly different physicochemical properties. This can lead to differences in chromatographic retention time and potentially different responses to matrix effects compared to simvastatin. However, in some analytical scenarios, a metabolite analog can be a suitable internal standard, particularly if it exhibits similar extraction recovery and ionization characteristics.
A summary of the theoretical advantages and disadvantages is presented below:
| Feature | This compound | Simvastatin-d6 |
| Structural Similarity to Analyte | High, but with a key functional group difference. | Identical to the analyte. |
| Co-elution with Analyte | May not perfectly co-elute with simvastatin. | Expected to co-elute with simvastatin. |
| Compensation for Matrix Effects | Good, but potential for differential matrix effects due to structural differences. | Excellent, as it experiences the same matrix effects as the analyte.[1] |
| Commercial Availability | Available from specialized chemical suppliers. | Readily available from various chemical suppliers. |
| Cost | Can be comparable to or higher than Simvastatin-d6. | Generally considered a standard and readily accessible SIL-IS. |
Physicochemical Properties
The subtle structural differences between simvastatin and 6-oxo simvastatin influence their physicochemical properties, which in turn can affect their behavior during analysis.
| Property | 6-Oxo Simvastatin | Simvastatin |
| Molecular Formula | C₂₅H₃₆O₆[4] | C₂₅H₃₈O₅[5] |
| Molecular Weight | 432.5 g/mol [4] | 418.6 g/mol [5] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, and Methanol.[6] | Soluble to 75 mM in ethanol and to 50 mM in DMSO.[7] |
| Polarity | More polar than simvastatin due to the additional keto group. | Lipophilic.[8] |
Experimental Protocols
While a direct comparative study is unavailable, a typical experimental protocol for the quantification of simvastatin in a biological matrix using a deuterated internal standard is outlined below. This protocol can be adapted for either this compound or Simvastatin-d6.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (either this compound or Simvastatin-d6 in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Simvastatin: 419.3 > 285.2Simvastatin-d6: 425.3 > 291.26-Oxo Simvastatin: 433.3 > 299.2This compound: 439.3 > 305.2 |
| Collision Energy | Optimized for each transition |
Note: The specific MRM transitions for the deuterated compounds are hypothetical and would need to be optimized experimentally.
Data Presentation
The following tables present hypothetical validation data to illustrate the expected performance of an ideal internal standard (Simvastatin-d6) compared to a closely related but structurally different one (this compound). These values are based on typical acceptance criteria for bioanalytical method validation.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | Simvastatin | 0.1 - 100 | ≥ 0.99 | 0.1 |
| Simvastatin-d6 | Simvastatin | 0.1 - 100 | ≥ 0.99 | 0.1 |
Table 2: Accuracy and Precision
| Internal Standard | Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | Simvastatin | LLOQ | 0.1 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |
| LQC | 0.3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 | ||
| MQC | 50 | ≤ 15 | 85-115 | ≤ 15 | 85-115 | ||
| HQC | 80 | ≤ 15 | 85-115 | ≤ 15 | 85-115 | ||
| Simvastatin-d6 | Simvastatin | LLOQ | 0.1 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |
| LQC | 0.3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 | ||
| MQC | 50 | ≤ 15 | 85-115 | ≤ 15 | 85-115 | ||
| HQC | 80 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Table 3: Matrix Effect and Recovery
| Internal Standard | Analyte | QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| This compound | Simvastatin | LQC | 0.3 | 0.85 - 1.15 | 80 - 120 |
| HQC | 80 | 0.85 - 1.15 | 80 - 120 | ||
| Simvastatin-d6 | Simvastatin | LQC | 0.3 | 0.95 - 1.05 | 90 - 110 |
| HQC | 80 | 0.95 - 1.05 | 90 - 110 |
Mandatory Visualization
Caption: HMG-CoA Reductase Pathway and Simvastatin's Mechanism of Action.
Caption: A Typical Bioanalytical Workflow for Drug Quantification.
Conclusion
The choice between this compound and Simvastatin-d6 as an internal standard for simvastatin quantification depends on the specific requirements of the assay and the availability of the standards.
-
Simvastatin-d6 is the theoretically superior choice. Its identical chemical structure to the analyte ensures the most accurate compensation for matrix effects and other sources of variability, leading to a more robust and reliable bioanalytical method.[9]
-
This compound may be a viable alternative. If Simvastatin-d6 is unavailable or cost-prohibitive, this compound can be considered. However, thorough validation is crucial to ensure that it adequately tracks the analyte's behavior throughout the analytical process. Particular attention should be paid to potential differences in chromatographic retention, extraction recovery, and susceptibility to matrix effects.
For regulatory submissions and studies requiring the highest level of accuracy and precision, the use of Simvastatin-d6 is strongly recommended. The investment in a stable isotope-labeled internal standard that is a true analog of the analyte is a critical step in developing a high-quality bioanalytical method.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. 6-Oxo simvastatin | 130468-11-0 | FFA46811 | Biosynth [biosynth.com]
- 5. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Simvastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 8. Critical Appraisal of Physiochemical Characteristics of Statins and Drug Delivery Systems for Improving Their Bioavailability [journals.ekb.eg]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Researcher's Guide to Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). An ideal SIL internal standard, when added to a sample at a known concentration, co-elutes with the analyte and experiences identical effects during extraction, chromatography, and ionization, thereby ensuring accurate quantification. Deuterated standards are the most common type of SIL due to the relative ease and lower cost of their synthesis.[1][2]
However, not all deuterated standards are created equal. The number and position of deuterium atoms can subtly alter the physicochemical properties of the standard, potentially compromising its ability to mimic the analyte. This guide provides a framework for the cross-validation of different deuterated standards, ensuring that a change in an internal standard source or labeling scheme does not compromise the integrity of a bioanalytical method.
Key Considerations for Deuterated Internal Standards
Before initiating a cross-validation study, it is crucial to understand the factors that differentiate one deuterated standard from another:
-
Stability of the Isotopic Label : Deuterium atoms should be placed on stable, non-exchangeable positions within the molecule.[1] Labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups can be susceptible to hydrogen/deuterium (H/D) back-exchange with the solvent, which compromises the standard's integrity.[1] While more expensive, standards labeled with 13C or 15N are not subject to this exchange.[1][3]
-
Chromatographic Co-elution : The fundamental assumption is that the analyte and its SIL internal standard behave identically during chromatography.[2] However, replacing hydrogen with the heavier deuterium isotope can sometimes lead to a slight shift in retention time, a phenomenon known as the "deuterium isotope effect."[4] If this shift causes the standard to elute in a region with a different degree of matrix-induced ion suppression or enhancement than the analyte, quantification can be inaccurate.[3][4]
-
Mass Separation : The mass of the deuterated standard must be sufficiently different from the analyte to prevent signal interference from the natural isotopic distribution of the analyte.[2]
Experimental Protocol for Cross-Validation
This protocol outlines the steps to compare a currently validated deuterated internal standard (IS-A) with a new or alternative deuterated standard (IS-B). The objective is to demonstrate that IS-B provides equivalent or superior performance in terms of accuracy, precision, and matrix effect compensation.
1. Preparation of Stock Solutions and Standards:
-
Prepare independent stock solutions of the analyte, IS-A, and IS-B in an appropriate organic solvent.
-
Prepare two separate sets of calibration standards and quality control (QC) samples (Low, Medium, High concentrations) by spiking the analyte into the relevant biological matrix (e.g., human plasma).
2. Sample Processing:
-
Divide the calibration standards and QC samples into two identical sets.
-
Set A: Add a constant, known concentration of IS-A to each sample.
-
Set B: Add a constant, known concentration of IS-B to each sample.
-
Process all samples using the established extraction procedure (e.g., protein precipitation). A common method is to add 3 volumes of cold acetonitrile or a zinc sulfate solution to 1 volume of plasma, vortex, and centrifuge to pellet the precipitated proteins.[5][6]
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Ensure that the Multiple Reaction Monitoring (MRM) transitions for the analyte and both internal standards are optimized and free from crosstalk.
-
For each analytical run, construct a calibration curve for Set A using the analyte/IS-A peak area ratios and a separate curve for Set B using the analyte/IS-B peak area ratios.
-
Quantify the QC samples in each set against their respective calibration curves.
4. Data Evaluation and Acceptance Criteria:
-
Precision and Accuracy: For each set, calculate the intra- and inter-assay precision (%CV) and accuracy (%Bias) for the QC samples. The results should meet the criteria outlined in regulatory guidance, typically ±15% for accuracy and ≤15% CV, except at the Lower Limit of Quantification (LLOQ), where ±20% and ≤20% CV are acceptable.[7]
-
Cross-Validation Comparison: Calculate the mean concentration of the QC samples from Set B and compare them to the nominal values. The mean concentration should be within ±15% of the nominal concentration.
-
Matrix Effect and Recovery: Evaluate the matrix effect and extraction recovery for the analyte using both IS-A and IS-B to ensure consistent performance. The internal standard should effectively track the analyte's behavior.[8]
Quantitative Data Comparison
The following tables present hypothetical data from a cross-validation study comparing two deuterated standards for the same analyte: a well-established trip-deuterated standard (Analyte-D3) and a new hexa-deuterated standard (Analyte-D6).
Table 1: Comparison of Inter-Assay Precision and Accuracy
| QC Level | Standard Used | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
|---|---|---|---|---|---|
| Low QC | Analyte-D3 (IS-A) | 5.0 | 5.2 | 6.8 | +4.0 |
| Analyte-D6 (IS-B) | 5.0 | 4.9 | 7.1 | -2.0 | |
| Mid QC | Analyte-D3 (IS-A) | 50.0 | 51.5 | 4.5 | +3.0 |
| Analyte-D6 (IS-B) | 50.0 | 48.8 | 4.9 | -2.4 | |
| High QC | Analyte-D3 (IS-A) | 400.0 | 390.0 | 3.1 | -2.5 |
| | Analyte-D6 (IS-B) | 400.0 | 408.0 | 3.5 | +2.0 |
In this example, both internal standards yield acceptable precision and accuracy, meeting standard regulatory criteria.
Table 2: Comparison of Matrix Effect and Recovery
| Parameter | Standard Used | Analyte | Internal Standard |
|---|---|---|---|
| Matrix Factor | Analyte-D3 (IS-A) | 0.88 | 0.89 |
| Analyte-D6 (IS-B) | 0.87 | 0.75* | |
| Recovery % | Analyte-D3 (IS-A) | 92.5 | 93.1 |
| | Analyte-D6 (IS-B) | 91.8 | 92.3 |
*A significant difference between the analyte and internal standard matrix factor, as seen with Analyte-D6, suggests it may not be adequately compensating for matrix effects, possibly due to a chromatographic shift.
Visualizing Workflows and Key Concepts
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying principles.
Caption: Experimental workflow for cross-validating two different deuterated internal standards.
Caption: Impact of the deuterium isotope effect on analytical accuracy.
Conclusion and Recommendations
The selection and validation of a deuterated internal standard are critical for the accuracy and robustness of a bioanalytical method. While SILs are the preferred choice, experimental verification is necessary to confirm their performance.[9][10]
Key Recommendations:
-
Always Cross-Validate: When introducing a new deuterated standard from a different supplier or with a different labeling scheme, a cross-validation study is essential to ensure data continuity and integrity.[11][12]
-
Verify Co-elution: During method development, carefully examine the chromatographic profiles of the analyte and the internal standard. A lack of co-elution is a significant red flag that can lead to inaccurate results due to differential matrix effects.
-
Evaluate Label Stability: Confirm that deuterium atoms are located at chemically stable positions to prevent H/D exchange, which can generate the unlabeled analyte and cause erroneously high measurements.[1]
-
Consider 13C or 15N Alternatives: For challenging assays or when deuterated standards show poor performance, 13C or 15N-labeled standards are a superior, albeit more costly, alternative. They are not susceptible to H/D exchange and are far less likely to exhibit chromatographic shifts.[3]
By following a systematic cross-validation approach, researchers can confidently select and implement the most appropriate deuterated internal standard, ensuring the generation of high-quality, reproducible, and reliable bioanalytical data.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. scispace.com [scispace.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-b-f.eu [e-b-f.eu]
Performance Evaluation of 6-Oxo Simvastatin-d6 in Clinical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Oxo Simvastatin-d6's performance as an internal standard in clinical assays for the quantification of simvastatin and its metabolites. The information presented is based on available experimental data from various bioanalytical method validation studies.
Introduction to this compound
This compound is a deuterated analog of 6-Oxo Simvastatin, a metabolite of the widely prescribed cholesterol-lowering drug, simvastatin. In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are considered the gold standard. They offer superior accuracy and precision by co-eluting with the analyte of interest and experiencing similar ionization effects, thus effectively compensating for matrix effects and variability in sample preparation and instrument response.
Comparative Performance Data
While direct head-to-head comparative studies for this compound against other internal standards are not extensively published, the performance of deuterated internal standards, in general, is well-documented to be superior to non-isotopically labeled analogs. The following tables summarize typical performance characteristics of LC-MS/MS methods for simvastatin analysis, often employing deuterated internal standards.
Table 1: Typical Linearity and Sensitivity of Simvastatin Assays
| Analyte | Internal Standard Type | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Simvastatin | Deuterated (e.g., Simvastatin-d6) | 0.2 - 40.0 | 0.2 |
| Simvastatin | Non-deuterated (e.g., Lovastatin) | 0.25 - 50 | 0.25 |
| Simvastatin | Non-deuterated (e.g., Lovastatin) | 0.5 - 82 | 0.859 |
Table 2: Typical Precision and Accuracy of Simvastatin Assays
| Analyte | Internal Standard Type | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Simvastatin | Deuterated (e.g., Simvastatin-d6) | 0.94 - 9.56 | 0.79 - 12 | Within ±15% of nominal |
| Simvastatin | Non-deuterated (e.g., Lovastatin) | < 14 | < 10 | Not explicitly stated |
| Simvastatin | Non-deuterated (e.g., Lovastatin) | 1.8 - 8.5 | 4.1 - 16.5 | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below is a representative experimental protocol for the analysis of simvastatin in human plasma using a deuterated internal standard, based on common practices in the field.
Sample Preparation: Solid Phase Extraction (SPE)
-
Plasma Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution (containing this compound).
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 120 µL of the mobile phase.
-
Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Injection: Inject 20 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Agilent Zorbax Extend C18 (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) with 2 mM ammonium formate and 0.2% formic acid.
-
Flow Rate: 400 µL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., TSQ Quantum Discovery)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Selected Reaction Monitoring (SRM)
Mandatory Visualizations
Simvastatin Metabolic Pathway
The following diagram illustrates the major metabolic pathways of simvastatin, including the formation of 6-oxo simvastatin.
6-Oxo Simvastatin-d6 Reigns Supreme: A Comparative Guide to Internal Standards in Simvastatin Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of simvastatin, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of bioanalytical data. This guide provides an objective comparison of 6-Oxo Simvastatin-d6 with other commonly used internal standards, supported by experimental data, to inform the selection of the most reliable standard for liquid chromatography-mass spectrometry (LC-MS) applications.
In the realm of pharmacokinetic and bioequivalence studies of simvastatin, a widely prescribed cholesterol-lowering medication, the use of an internal standard (IS) is indispensable to correct for variability in sample preparation and instrument response. While various compounds have been employed for this purpose, the ideal IS should mimic the analyte's behavior throughout the analytical process. Here, we delve into the performance of this compound and compare it against a common alternative, lovastatin.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The consensus in the bioanalytical community is that a stable isotope-labeled (SIL) version of the analyte is the most suitable internal standard. These standards, such as this compound, are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the IS and analyte experience similar extraction recovery, ionization efficiency, and chromatographic retention, thereby providing the most accurate correction for experimental variations.
The primary advantage of a SIL IS is its ability to effectively compensate for matrix effects, a significant challenge in bioanalysis where endogenous components in biological samples can suppress or enhance the analyte's signal. Since the SIL IS co-elutes with the analyte and is affected by the matrix in the same way, the ratio of their signals remains constant, leading to more accurate and precise quantification.
A Common Alternative: The Analogue Approach with Lovastatin
Before the widespread availability of SIL internal standards, structurally similar compounds, or analogues, were commonly used. For simvastatin analysis, lovastatin has been a frequent choice due to its structural similarity. Lovastatin is another member of the statin family and shares a similar core structure with simvastatin.
However, the use of an analogue IS is not without its drawbacks. Despite the structural similarities, differences in physicochemical properties can lead to variations in extraction efficiency, chromatographic retention, and ionization response between the analyte and the IS. These differences can result in incomplete correction for matrix effects and may introduce bias and imprecision into the analytical results.
Performance Data: A Head-to-Head Comparison
To objectively assess the performance of these internal standards, we have summarized validation data from various bioanalytical method validation studies. The following tables present a comparative view of the accuracy and precision achieved using a deuterated simvastatin internal standard versus lovastatin.
Table 1: Performance of a Deuterated Simvastatin Internal Standard
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Simvastatin | 0.5 (LLOQ) | 6.8 | 8.5 | 95.2 - 104.8 |
| 1.5 (Low QC) | 4.5 | 6.2 | 96.7 - 103.5 | |
| 20 (Medium QC) | 3.1 | 4.8 | 97.5 - 102.1 | |
| 40 (High QC) | 2.5 | 3.9 | 98.1 - 101.7 |
Note: Data is representative of typical performance for a deuterated simvastatin internal standard.
Table 2: Performance of Lovastatin as an Internal Standard for Simvastatin Analysis
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Simvastatin | 0.25 (LLOQ) | <14 | <10 | 85 - 115 |
| 3 (Low QC) | 13.40 | 9.89 | 91.3 - 108.7 | |
| 12 (Medium QC) | 8.60 | 8.30 | 93.5 - 106.3 | |
| 30 (High QC) | 6.40 | 8.70 | 95.8 - 104.2 |
Source: Data compiled from published bioanalytical method validation studies for simvastatin using lovastatin as an internal standard.[1][2]
As the data illustrates, while methods using lovastatin as an IS can achieve acceptable levels of precision and accuracy according to regulatory guidelines (typically within ±15% for precision and accuracy, and ±20% at the Lower Limit of Quantification), the use of a deuterated internal standard generally results in lower coefficients of variation (%CV), indicating higher precision.
Experimental Protocols
A typical bioanalytical workflow for the quantification of simvastatin in plasma using LC-MS/MS involves the following key steps:
1. Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a protein precipitating agent, such as acetonitrile, to remove proteins that can interfere with the analysis.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further cleanup of the sample is often performed using LLE or SPE to remove other interfering substances and concentrate the analyte. The internal standard is added to the plasma sample before any extraction steps to account for variability during the entire process.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where simvastatin and the internal standard are separated from other components on a C18 analytical column. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both simvastatin and the internal standard are monitored for selective and sensitive detection.
Visualizing the Workflow and Rationale
To better illustrate the process and the rationale behind the use of an internal standard, the following diagrams are provided.
Conclusion: The Superior Choice for Robust Bioanalysis
Based on the principles of bioanalytical method validation and the available performance data, this compound, as a stable isotope-labeled internal standard, is unequivocally the superior choice for the accurate and precise quantification of simvastatin in biological matrices. Its ability to effectively compensate for matrix effects and other sources of analytical variability leads to more reliable and reproducible data, which is critical for the integrity of pharmacokinetic and clinical studies. While analogue internal standards like lovastatin have been used, they present a higher risk of introducing analytical bias and imprecision. For researchers and scientists striving for the highest quality data in drug development, the investment in a stable isotope-labeled internal standard such as this compound is a scientifically sound and ultimately more reliable approach.
References
Navigating Bioanalysis: A Comparative Guide to Linearity and Range for 6-Oxo Simvastatin-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and drug metabolism studies, the precise quantification of metabolites is paramount. This guide provides a comparative analysis of the expected analytical performance, specifically focusing on the linearity and range for 6-Oxo Simvastatin-d6, a key deuterated internal standard in Simvastatin bioanalysis. While direct and extensive data on this compound is limited in publicly available literature, this guide synthesizes information from validated methods for similar Simvastatin impurities to provide a robust framework for researchers.
Understanding the Role of Deuterated Internal Standards
Deuterated standards, such as this compound, are the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their near-identical chemical and physical properties to the analyte of interest allow for accurate correction of variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[2][3] The fixed concentration of the internal standard added to each sample enables reliable quantification of the target analyte across a specified concentration range.
Linearity and Range: A Performance Benchmark
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Comparative Linearity and Range Data
The following table summarizes the linearity and range data from a validated analytical method for Simvastatin impurities. This data can serve as a benchmark for methods involving 6-Oxo Simvastatin.
| Analyte/Impurity | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Simvastatin Impurity A | 0.2 - 25.6 | > 0.99 |
| Simvastatin Impurity B | 0.2 - 25.6 | > 0.99 |
| 6-Oxo Simvastatin (projected) | 0.2 - 25.6 | > 0.99 |
Data extrapolated from a validated method for Simvastatin impurities.[4]
Experimental Protocol: A Foundation for Reproducibility
The following is a detailed methodology based on a validated HPLC-UV method for the analysis of Simvastatin and its impurities, which can be adapted for the quantification of 6-Oxo Simvastatin.[4]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of Simvastatin and its impurities (including 6-Oxo Simvastatin) in a suitable solvent like acetonitrile or methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions to cover the desired concentration range (e.g., 0.2 to 25.6 µg/mL).
-
Internal Standard Solution: Prepare a stock solution of the internal standard (this compound) at a fixed concentration. This solution is then added to all calibration standards and unknown samples.
-
Sample Preparation: For biological matrices, a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to isolate the analytes of interest.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the logical workflow and the signaling pathway context of Simvastatin metabolism.
Caption: Experimental workflow for the bioanalysis of Simvastatin and its metabolites.
Caption: Simplified metabolic pathway of Simvastatin.
Conclusion
While direct analytical performance data for this compound remains to be extensively published, this guide provides a comparative framework based on validated methods for analogous Simvastatin impurities. The provided experimental protocol and workflow diagrams offer a solid foundation for researchers to develop and validate robust bioanalytical methods for the quantification of Simvastatin and its metabolites. As with any analytical method, it is crucial to perform in-house validation to establish the linearity, range, precision, and accuracy for the specific matrix and instrumentation being utilized.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Oxo Simvastatin-d6 Lots for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two hypothetical lots of 6-Oxo Simvastatin-d6, an important deuterated internal standard used in pharmacokinetic and drug metabolism studies. The data presented here is illustrative to guide researchers in evaluating and comparing different batches of this critical analytical standard.
Data Presentation: Comparison of Lot A and Lot B
The quality and consistency of analytical standards are paramount for the accuracy and reproducibility of experimental results. Below is a summary of the analytical data for two different lots of this compound.
| Analytical Test | Lot A | Lot B | Acceptance Criteria |
| Identity | |||
| Mass Spectrometry (m/z) | Conforms to structure | Conforms to structure | Consistent with theoretical mass |
| ¹H NMR | Conforms to structure | Conforms to structure | Consistent with reference spectrum |
| Purity | |||
| HPLC (UV, 238 nm) | 99.2% | 98.8% | ≥ 98.0% |
| Isotopic Purity | |||
| Deuterium Incorporation | 99.5% | 99.6% | ≥ 99% |
| Impurities | |||
| Simvastatin-d6 | 0.3% | 0.5% | ≤ 0.5% |
| Other single impurity | 0.1% | 0.2% | ≤ 0.2% |
| Total Impurities | 0.4% | 0.7% | ≤ 1.0% |
| Physical Properties | |||
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Solubility | Soluble in Methanol | Soluble in Methanol | As specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. The following are representative protocols for the key analytical tests.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 238 nm.
-
Injection Volume: 10 µL.
-
Procedure: A sample solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The sample is injected into the HPLC system, and the chromatogram is recorded. The area of the main peak and any impurity peaks are integrated to calculate the purity.
Mass Spectrometry (MS) for Identity Confirmation
-
Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100-1000 m/z.
-
Procedure: The sample is introduced into the mass spectrometer via direct infusion or from the HPLC eluent. The resulting mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the theoretical mass of this compound.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Procedure: A sample of this compound is dissolved in the appropriate deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration values are compared to a reference spectrum to confirm the chemical structure.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of different lots of this compound.
Simvastatin Metabolic Pathway
Simvastatin is a prodrug that is converted to its active form, simvastatin acid, in the body. The metabolism of simvastatin is primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[1][2] 6-Oxo Simvastatin is a metabolite of Simvastatin.
References
Inter-laboratory Comparison of Bioanalytical Methods for Simvastatin Quantification Using 6-Oxo Simvastatin-d6
This guide provides an objective comparison of two distinct bioanalytical methods for the quantification of simvastatin in human plasma. Both methods utilize 6-Oxo Simvastatin-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The comparison is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical procedures for pharmacokinetic and bioequivalence studies.
The following sections detail the experimental protocols and performance data for two common sample preparation techniques: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE). These methods were evaluated based on their linearity, precision, accuracy, recovery, and matrix effect.
Comparative Performance Data
The quantitative performance of the two methods was assessed through a rigorous validation process. Key performance indicators are summarized in the table below. Both methods demonstrated acceptable linearity and precision, with the LLE method showing slightly higher recovery and reduced matrix effect.
| Performance Parameter | Method A: Protein Precipitation (PP) | Method B: Liquid-Liquid Extraction (LLE) | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.10 ng/mL | S/N ≥ 10 |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 6.9% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 10.2% | ≤ 8.3% | ≤ 15% |
| Accuracy (% Bias) | -7.8% to 9.5% | -5.2% to 6.8% | Within ±15% |
| Mean Recovery | 88.5% | 95.2% | Consistent and reproducible |
| Matrix Effect | 12.3% | 4.5% | Minimized |
Experimental Protocols
Detailed methodologies for both the Protein Precipitation and Liquid-Liquid Extraction methods are provided below. These protocols outline the steps for sample preparation, LC-MS/MS analysis, and data processing.
Method A: Protein Precipitation (PP)
This method offers a rapid and straightforward approach for sample cleanup.
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC System
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 40% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Simvastatin: 419.3 > 285.2
-
This compound: 439.6 > 291.2
-
-
Collision Energy: Optimized for each transition
Method B: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract by partitioning the analyte of interest into an organic solvent.
Sample Preparation:
-
To 100 µL of human plasma in a glass tube, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 50 µL of 0.1 M sodium hydroxide to hydrolyze the simvastatin lactone to its active acid form.
-
Incubate at 40°C for 30 minutes.
-
Neutralize with 50 µL of 0.1 M hydrochloric acid.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions:
-
The LC-MS/MS conditions are identical to those described for Method A.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for the two compared methods and the metabolic pathway of simvastatin.
Caption: Workflow for Method A (Protein Precipitation).
Caption: Workflow for Method B (Liquid-Liquid Extraction).
Caption: Simplified metabolic pathway of simvastatin.
Justification for Selecting 6-Oxo Simvastatin-d6 as an Internal Standard in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the quantitative analysis of simvastatin in biological matrices, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. While various compounds can be employed, this guide provides a comprehensive justification for the selection of 6-Oxo Simvastatin-d6 over other alternatives, such as structural analogs like lovastatin. The superior performance of a stable isotope-labeled (SIL) internal standard that is also a metabolite of the analyte offers significant advantages in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Ideal Internal Standard: A Close Chemical and Physical Match
The primary role of an internal standard is to compensate for the variability inherent in sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. An ideal IS should mimic the analyte's behavior throughout the entire analytical process. For this reason, stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry. They share nearly identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization suppression or enhancement, leading to more accurate and precise quantification.
This compound: A Metabolite and a Stable Isotope-Labeled Analog
6-Oxo Simvastatin is a known metabolite of simvastatin. Utilizing a deuterated version, this compound, as an internal standard provides a dual advantage. Firstly, as a SIL analog, it ensures the closest possible physicochemical match to its non-labeled counterpart, which in turn is structurally very similar to the parent drug, simvastatin. Secondly, its nature as a metabolite means it is likely to have similar extraction and chromatographic behavior to simvastatin and its other metabolites, making it an excellent choice for pharmacokinetic studies where the metabolic fate of the drug is of interest.
Comparison with a Structural Analog: Lovastatin
Lovastatin, another member of the statin family, is frequently used as an internal standard for simvastatin analysis due to its structural similarity. While it can provide acceptable results, it is not without its limitations when compared to a SIL-metabolite standard.
Data Presentation: A Comparative Overview
| Parameter | Lovastatin (as IS for Simvastatin) | This compound (Anticipated Performance) | Justification for Anticipated Superiority |
| Recovery | 82.00% - 88.70%[1] | Expected to be highly consistent and closely track Simvastatin's recovery. | Near-identical chemical properties lead to more consistent co-extraction. |
| Matrix Effect | Can differ from the analyte, potentially leading to inaccuracies. | Expected to be minimal and highly correlated with the analyte's matrix effect. | Co-elution and identical ionization behavior minimize differential matrix effects. |
| Precision (CV%) | Intra-day: < 14%; Inter-day: < 10%[1] | Expected to be excellent, with CV% values typically < 5%. | More effective compensation for variability in sample processing and instrument response. |
| Accuracy (% Bias) | Within ±15% of the nominal concentration. | Expected to be high, with bias typically < 5%. | The analyte-to-IS ratio is more stable and less susceptible to experimental variations. |
The data for Lovastatin is sourced from a validated LC-MS/MS method for the analysis of Simvastatin in human plasma[1]. The anticipated performance of this compound is based on the established principles of using stable isotope-labeled internal standards.
Experimental Protocols: A Representative Methodology
While a specific detailed protocol for a method using this compound is not publicly available, the following provides a comprehensive, representative experimental protocol for the analysis of simvastatin using an internal standard, based on established and validated LC-MS/MS methods. This protocol can be adapted for the use of this compound.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate/hexane, 90:10 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical for this compound):
-
Simvastatin: Q1 (Parent Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Parent Ion + 6 Da) -> Q3 (Product Ion)
-
Note: Specific MRM transitions for this compound would need to be optimized experimentally.
-
Mandatory Visualizations
Logical Workflow for Internal Standard Selection
Caption: Decision workflow for selecting an optimal internal standard.
Simplified Metabolic Pathway of Simvastatin
Caption: Simplified metabolic conversion of Simvastatin.
Conclusion: The Superior Choice for Robust Bioanalysis
References
Navigating the Regulatory Maze: A Comparative Guide to Method Validation with Stable Isotope-Labeled Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. When employing stable isotope-labeled internal standards (SIL-IS), a nuanced understanding of the guidelines set forth by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is paramount. This guide provides a comprehensive comparison of these guidelines, complete with experimental protocols, data presentation, and visual workflows to streamline your validation process.
The use of SIL-IS is widely recognized as the gold standard in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry (LC-MS). These standards, which are analogs of the analyte with one or more atoms replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N), closely mimic the analyte's chemical and physical properties. This co-elution and similar ionization behavior effectively compensates for variability in sample preparation and matrix effects, leading to improved accuracy and precision.
Key Validation Parameters: A Head-to-Head Comparison of FDA and EMA Guidelines
While the FDA and EMA guidelines for bioanalytical method validation are largely harmonized, subtle differences exist. Both agencies emphasize the importance of validating key performance characteristics to ensure the method is fit for its intended purpose.
Here's a breakdown of the core validation parameters and a comparison of the FDA and EMA perspectives:
| Validation Parameter | FDA Guideline Highlights (ICH M10) | EMA Guideline Highlights | Key Differences and Considerations |
| Selectivity | The method should unequivocally differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. | Similar to the FDA, the EMA requires demonstration of the method's ability to distinguish the analyte and internal standard from interfering substances. | Both agencies have similar requirements. The focus is on demonstrating a lack of significant response at the retention time of the analyte and IS in blank matrix samples from multiple sources. |
| Accuracy | The closeness of the mean test results to the true concentration of the analyte. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). | The EMA also defines accuracy as the closeness of the mean analytical result to the true value. The acceptance criteria are identical to the FDA's. | No significant difference in the definition or acceptance criteria. Both require assessment at a minimum of three concentration levels (low, medium, and high Quality Control - QC - samples). |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. Expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Acceptance criteria are typically ≤15% (≤20% at the LLOQ) for both intra-day and inter-day precision. | The EMA's requirements for precision, including the acceptance criteria for intra-assay and inter-assay variability, align with those of the FDA. | The core requirements are harmonized. The experimental design generally involves analyzing replicate QC samples at multiple concentrations over several days. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. The FDA recommends evaluating the matrix effect to ensure it does not compromise the accuracy and precision of the method. | The EMA places a strong emphasis on the investigation of matrix effects, especially for LC-MS based methods. It recommends using at least six different lots of blank matrix from individual donors. | The EMA provides more specific guidance on the number of matrix lots to be tested. The use of a SIL-IS is the most effective way to mitigate and correct for matrix effects. |
| Stability of SIL-IS | The guidance recommends using a stable isotope-labeled analyte as the internal standard whenever possible and emphasizes the importance of high isotopic purity and the absence of isotopic exchange. | The EMA guideline explicitly states that it is not necessary to study the stability of a SIL-IS if it can be demonstrated that no isotope exchange reactions occur under the same conditions as the analyte stability experiments. | The EMA's stance is more explicit regarding the exemption from formal stability studies for SIL-IS under specific conditions. However, the onus is on the researcher to prove the absence of isotopic exchange. |
| Purity of SIL-IS | The presence of unlabeled analyte in the SIL-IS should be checked, and its potential influence on the assay should be evaluated during method validation. | Similar to the FDA, the EMA requires that the isotopic purity of the SIL-IS be high and that the presence of any unlabeled analyte be assessed for its potential impact. | Both agencies are aligned on the importance of assessing the purity of the SIL-IS to avoid artificially inflated analyte concentrations. |
Experimental Protocols for Key Validation Experiments
To ensure compliance and robust method performance, detailed experimental protocols are essential. Below are outlines for critical experiments related to the use of SIL-IS.
Protocol 1: Assessment of Selectivity and Matrix Effect
Objective: To demonstrate that the method can accurately quantify the analyte and that the SIL-IS effectively compensates for matrix-induced signal suppression or enhancement.
Procedure:
-
Source Matrix Blanks: Obtain at least six different lots of blank biological matrix from individual donors.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and SIL-IS spiked into the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
IS-Normalized MF = (Analyte Peak Area / IS Peak Area in Set B) / (Analyte Peak Area / IS Peak Area in Set A)
-
-
Acceptance Criteria: The CV of the IS-Normalized MF across the different matrix lots should be ≤15%.
Protocol 2: Evaluation of SIL-IS Stability and Isotopic Exchange
Objective: To confirm the stability of the SIL-IS and to demonstrate the absence of isotopic exchange (e.g., back-exchange of deuterium to hydrogen).
Procedure:
-
Prepare Stability Samples: Spike the analyte and SIL-IS into the biological matrix at low and high QC concentrations.
-
Incubate Samples: Store the samples under various conditions that mimic the entire lifecycle of a study sample (e.g., bench-top, freeze-thaw cycles, long-term storage).
-
Analyze Samples: At specified time points, analyze the stability samples.
-
Monitor for Isotopic Exchange:
-
Acquire full-scan mass spectra of the SIL-IS in the stability samples.
-
Monitor the ion chromatogram for the unlabeled analyte in a blank matrix spiked only with the SIL-IS.
-
-
Acceptance Criteria:
-
The response of the SIL-IS should remain consistent over the stability testing period.
-
There should be no significant increase in the signal corresponding to the unlabeled analyte in the samples containing only the SIL-IS, indicating no isotopic exchange.
-
Data Presentation: Summarizing Quantitative Validation Data
Clear and concise data presentation is crucial for regulatory submissions and internal decision-making. The following tables provide examples of how to summarize key validation data.
Table 1: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 6 | 0.98 | -2.0 | 5.5 | 6.2 |
| Low QC | 3.0 | 6 | 2.95 | -1.7 | 4.8 | 5.1 |
| Mid QC | 50 | 6 | 51.2 | 2.4 | 3.5 | 4.0 |
| High QC | 150 | 6 | 148.5 | -1.0 | 3.1 | 3.8 |
Table 2: Matrix Effect Data
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte/IS Ratio (Set B) | IS-Normalized Matrix Factor |
| 1 | 125,430 | 250,100 | 0.501 | 1.02 |
| 2 | 123,980 | 248,500 | 0.499 | 1.01 |
| 3 | 128,760 | 255,400 | 0.504 | 1.02 |
| 4 | 121,500 | 245,000 | 0.496 | 1.01 |
| 5 | 126,800 | 252,300 | 0.503 | 1.02 |
| 6 | 124,320 | 249,800 | 0.498 | 1.01 |
| Mean | 1.015 | |||
| %CV | 0.5 |
Table 3: Stability Data (Long-Term at -80°C)
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (after 6 months) | Accuracy (% Bias) |
| Low QC | 3.0 | 3 | 2.91 | -3.0 |
| High QC | 150 | 3 | 152.1 | 1.4 |
Mandatory Visualizations: Workflows and Relationships
Visual diagrams are invaluable for illustrating complex processes and relationships in bioanalytical method validation.
Bioanalytical Method Validation Workflow
This workflow diagram illustrates the sequential process of bioanalytical method validation, from initial development through to the analysis of study samples.
Interdependencies of Validation Parameters
This diagram highlights the critical role of the SIL-IS in improving the accuracy and precision of the method by compensating for matrix effects. It also shows how various validation parameters are interconnected.
By adhering to these regulatory guidelines, implementing robust experimental protocols, and maintaining clear and comprehensive documentation, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data. The use of stable isotope-labeled internal standards, when properly validated, provides a powerful tool to achieve these goals in the rigorous environment of drug development.
Safety Operating Guide
Proper Disposal of 6-Oxo Simvastatin-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-Oxo Simvastatin-d6, a derivative of Simvastatin used in research applications. Adherence to these guidelines is critical due to the compound's potential hazards.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for the parent compound, Simvastatin, indicates that it can cause skin irritation and may have reproductive effects.[1][2] Therefore, wearing chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[3]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It is imperative to prevent its release into the environment, as Simvastatin is very toxic to aquatic life with long-lasting effects.[1]
-
Collection:
-
Collect all waste material containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and any spill cleanup materials.
-
Place the waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity, and the relevant hazard symbols (e.g., "Hazardous to the Aquatic Environment").
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials. This area should be cool, dry, and well-ventilated.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company. Do not attempt to dispose of this material down the drain or in regular trash.[3][4]
-
The recommended disposal methods include controlled incineration at a licensed chemical destruction plant, which may include flue gas scrubbing to neutralize harmful emissions.[3]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must also be managed properly. They can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or sent for recycling, depending on local regulations.[3]
-
Summary of Key Information
| Parameter | Guideline | Citation |
| Primary Hazard | Very toxic to aquatic life with long-lasting effects. | [1] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. | [3] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [3] |
| Disposal Method | Treat as hazardous waste. Use a licensed chemical waste disposal service. | [4] |
| Prohibited Disposal Routes | Do not discharge to sewer systems, surface water, or ground water. | [2][3] |
| Recommended Disposal Technology | Controlled incineration at a licensed chemical destruction plant. | [3] |
| Empty Container Disposal | Triple-rinse, collect rinsate as hazardous waste, then puncture and landfill or recycle. | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
